5-Bromo-4-(2,4-dimethylphenyl)pyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-(2,4-dimethylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-3-4-10(9(2)5-8)12-11(13)6-14-7-15-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFKWDZZXGCVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=NC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650012 | |
| Record name | 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-39-9 | |
| Record name | 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization of the novel compound, 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine. The information presented herein is compiled from established synthetic methodologies for analogous compounds and spectral data from related structures, offering a predictive framework for the successful synthesis and identification of this target molecule.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of specific aryl and halogen substituents onto the pyrimidine core allows for the fine-tuning of their physicochemical and pharmacological properties. This compound is a compound of interest for further investigation in drug discovery programs, potentially as an intermediate for the synthesis of more complex bioactive molecules. This guide outlines a robust synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction and provides anticipated characterization data to aid in its synthesis and identification.
Proposed Synthesis
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between 5-bromopyrimidine and 2,4-dimethylphenylboronic acid.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol is a general guideline based on established Suzuki-Miyaura coupling procedures for similar substrates. Optimization may be required to achieve the best results.
Materials:
-
5-Bromopyrimidine
-
2,4-Dimethylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine (1.0 eq), 2,4-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization Data (Predicted)
The following tables summarize the expected characterization data for this compound based on the analysis of structurally similar compounds.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₁BrN₂ |
| Molecular Weight | 263.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 80 - 100 °C (Estimated) |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone) |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.1 - 9.3 | s | 1H | H-2 (pyrimidine) |
| ~ 8.7 - 8.9 | s | 1H | H-6 (pyrimidine) |
| ~ 7.1 - 7.3 | m | 3H | Aromatic CH (dimethylphenyl) |
| ~ 2.4 | s | 3H | -CH₃ |
| ~ 2.2 | s | 3H | -CH₃ |
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 162 | C-4 (pyrimidine) |
| ~ 158 - 160 | C-2 (pyrimidine) |
| ~ 155 - 157 | C-6 (pyrimidine) |
| ~ 138 - 140 | Quaternary C (dimethylphenyl) |
| ~ 136 - 138 | Quaternary C (dimethylphenyl) |
| ~ 133 - 135 | Aromatic CH (dimethylphenyl) |
| ~ 130 - 132 | Aromatic CH (dimethylphenyl) |
| ~ 127 - 129 | Aromatic CH (dimethylphenyl) |
| ~ 118 - 120 | C-5 (pyrimidine) |
| ~ 21 | -CH₃ |
| ~ 20 | -CH₃ |
Mass Spectrometry (EI):
| m/z | Predicted Fragment |
| 262/264 | [M]⁺ |
| 183 | [M - Br]⁺ |
Experimental Workflow and Logic
The successful synthesis and characterization of the target compound follow a logical experimental workflow, from the initial reaction setup to the final analytical confirmation.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed Suzuki-Miyaura coupling is a high-yield and reliable method for the construction of the target 4-arylpyrimidine scaffold. The expected characterization data will be crucial for the unambiguous identification of the synthesized compound. This information is intended to facilitate the work of researchers in medicinal chemistry and drug development by providing a solid starting point for the synthesis and further exploration of this and related pyrimidine derivatives.
Technical Guide: Physicochemical Properties of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological activities of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine. Due to the limited availability of experimental data for this specific compound, this guide also incorporates data from closely related 5-bromopyrimidine analogues to provide a comparative context for researchers. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] This document aims to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics based on the pyrimidine core.
Introduction to 5-Bromopyrimidines
The pyrimidine ring is a fundamental heterocyclic aromatic compound that is a core component of nucleic acids (cytosine, thymine, and uracil). In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 5-position, along with an aryl group at the 4-position, creates a versatile template for developing compounds with diverse pharmacological profiles. These modifications can influence the molecule's steric and electronic properties, thereby affecting its binding affinity to target proteins and its overall pharmacokinetic profile.
Physicochemical Properties
Table 1: Core Physicochemical Data for this compound and Related Analogues
| Property | This compound | 5-Bromo-4-methylpyrimidine[3] | 5-Bromo-2,4-dimethoxypyrimidine[4] | 5-Bromopyrimidine[5] |
| Molecular Formula | C₁₂H₁₁BrN₂ | C₅H₅BrN₂ | C₆H₇BrN₂O₂ | C₄H₃BrN₂ |
| Molecular Weight | 263.13 g/mol | 173.01 g/mol | 219.04 g/mol | 158.98 g/mol |
| CAS Number | Not Available | 1439-09-4 | 56686-16-9 | 4595-59-9 |
| Melting Point | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Boiling Point | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Calculated logP | Data Not Available | 1.3 | 1.5 | 0.7 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 | 4 | 2 |
| Rotatable Bonds | 1 | 0 | 2 | 0 |
Note: The logP values are computationally derived and serve as an estimation of the compound's lipophilicity.
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general synthetic strategy can be proposed based on established methods for similar pyrimidine derivatives. A common approach involves the Suzuki-Miyaura coupling reaction.
General Suzuki-Miyaura Coupling Protocol
This method would involve the reaction of a dihalopyrimidine with an appropriately substituted boronic acid in the presence of a palladium catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of this compound.
Characterization Methods
The characterization of the final product would typically involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Melting Point Analysis: To assess the purity of the compound.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and bromine.
Potential Biological Activity and Signaling Pathways
While no specific biological data or signaling pathway information has been published for this compound, the broader class of pyrimidine derivatives has been extensively studied and shown to possess a wide range of biological activities.
Table 2: Reported Biological Activities of Pyrimidine Derivatives
| Biological Activity | Therapeutic Area | Reference |
| Anticancer | Oncology | |
| Antimicrobial | Infectious Diseases | [1] |
| Antiviral | Infectious Diseases | |
| Anti-inflammatory | Immunology | |
| Kinase Inhibition | Oncology, Immunology | |
| Endothelin Receptor Antagonism | Cardiovascular | [6] |
Given these precedents, it is plausible that this compound could be investigated for similar activities. The 2,4-dimethylphenyl substituent may influence its interaction with specific biological targets.
Logical Relationship: From Compound Class to Potential Activity
Caption: Logical flow for hypothesizing the biological relevance of the target compound.
Conclusion
This compound is a member of the pharmacologically significant class of 5-bromopyrimidines. While specific experimental data for this compound is scarce in the public domain, this guide provides a framework for its synthesis and characterization based on established chemical principles. The diverse biological activities of related pyrimidine derivatives suggest that this compound could be a valuable candidate for further investigation in drug discovery programs. Researchers are encouraged to use the information presented herein as a starting point for their studies, with the understanding that experimental validation of the predicted properties and biological activities is essential.
References
- 1. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2,4-dimethoxypyrimidine | C6H7BrN2O2 | CID 255719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data expected for the novel compound 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine. While specific experimental data for this compound is not publicly available, this document outlines the theoretical spectroscopic characteristics based on analogous compounds and established principles of NMR, IR, and Mass Spectrometry. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to aid in the identification and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic libraries.
Table 1: Predicted ¹H NMR Data
(Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | s | 1H | H-2 (Pyrimidine ring) |
| ~8.4 - 8.6 | s | 1H | H-6 (Pyrimidine ring) |
| ~7.2 - 7.4 | d | 1H | Aromatic H (Phenyl ring) |
| ~7.0 - 7.2 | d | 1H | Aromatic H (Phenyl ring) |
| ~6.9 - 7.1 | s | 1H | Aromatic H (Phenyl ring) |
| ~2.4 | s | 3H | Methyl (CH₃) |
| ~2.2 | s | 3H | Methyl (CH₃) |
Table 2: Predicted ¹³C NMR Data
(Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C-4 (Pyrimidine ring) |
| ~158 - 160 | C-2 (Pyrimidine ring) |
| ~155 - 158 | C-6 (Pyrimidine ring) |
| ~140 - 145 | Quaternary C (Phenyl ring) |
| ~135 - 140 | Quaternary C (Phenyl ring) |
| ~130 - 135 | Aromatic CH (Phenyl ring) |
| ~125 - 130 | Aromatic CH (Phenyl ring) |
| ~120 - 125 | Aromatic CH (Phenyl ring) |
| ~110 - 115 | C-5 (Pyrimidine ring, C-Br) |
| ~20 - 25 | Methyl (CH₃) |
| ~18 - 22 | Methyl (CH₃) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch (Methyl) |
| ~1600 - 1550 | Strong | C=N and C=C stretching (Pyrimidine ring) |
| ~1500 - 1400 | Strong | Aromatic C=C stretching (Phenyl ring) |
| ~1250 - 1150 | Medium | C-N stretching |
| ~850 - 750 | Strong | C-H out-of-plane bending (Aromatic) |
| ~600 - 500 | Medium-Strong | C-Br stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| [M]+• | ~1:1 ratio | Molecular ion peak (containing ⁷⁹Br and ⁸¹Br isotopes) |
| [M-Br]+ | Variable | Fragment ion (loss of Bromine) |
| [M-CH₃]+ | Variable | Fragment ion (loss of a methyl group) |
| [M-HCN]+ | Variable | Fragment ion (loss of hydrogen cyanide from pyrimidine ring) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire the spectrum using a standard pulse program for proton NMR.
-
Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal prior to the sample measurement.
-
The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography.
Data Acquisition:
-
Ionize the sample using a standard electron energy (typically 70 eV).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
The resulting mass spectrum will show the molecular ion peak and various fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ([M]+• and [M+2]+•).[1]
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of a novel synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.
References
The Diverse Biological Landscape of Substituted Bromopyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted bromopyrimidines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a bromine atom onto the pyrimidine scaffold, a core structure in nucleic acids, imparts unique physicochemical properties that can enhance interactions with biological targets. This technical guide provides an in-depth overview of the current understanding of the biological potential of substituted bromopyrimidines, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties.
Anticancer Activity
Substituted bromopyrimidines have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various substituted bromopyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Series 1: Dasatinib Analogs | ||||
| 5c | K562 (Chronic Myeloid Leukemia) | 0.018 | Dasatinib | 0.012 |
| 5e | K562 (Chronic Myeloid Leukemia) | 0.021 | Dasatinib | 0.012 |
| 6d | A549 (Lung Adenocarcinoma) | 0.045 | Dasatinib | 0.038 |
| 6g | MCF-7 (Breast Adenocarcinoma) | 0.032 | Dasatinib | 0.025 |
| 6h | Hela (Cervical Carcinoma) | 0.051 | Dasatinib | 0.042 |
| Series 2: Bcr-Abl Inhibitors | ||||
| DMP11 | K562 (Imatinib-resistant) | 0.000837 | - | - |
| Series 3: General Cytotoxic Agents | ||||
| Compound 9a | MDA-MB-231 (Breast Cancer) | 29.6 | - | - |
| Compound 10d | MDA-MB-231 (Breast Cancer) | 29.1 | - | - |
Signaling Pathway: Bcr-Abl Tyrosine Kinase Inhibition
A primary mechanism through which certain bromopyrimidine derivatives exert their anticancer effects is by inhibiting the Bcr-Abl tyrosine kinase. This aberrant fusion protein is a hallmark of chronic myeloid leukemia (CML). Inhibition of Bcr-Abl blocks downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Substituted bromopyrimidine compounds
-
Human cancer cell lines (e.g., K562, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the bromopyrimidine compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Dasatinib).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
Substituted bromopyrimidines have demonstrated notable activity against a range of pathogenic bacteria and fungi, highlighting their potential as a new class of antimicrobial agents.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several bromopyrimidine derivatives are presented below.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Series A | ||||
| 5a | Staphylococcus aureus | 12.5 | Candida albicans | 25 |
| 5c | Escherichia coli | 6.25 | Aspergillus niger | 12.5 |
| 5e | Pseudomonas aeruginosa | 25 | Candida albicans | 12.5 |
| Series B | ||||
| 6b | Bacillus subtilis | 6.25 | Aspergillus niger | 25 |
| 6d | Staphylococcus aureus | 3.125 | Candida albicans | 6.25 |
| 6h | Escherichia coli | 12.5 | Aspergillus niger | 12.5 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.
Materials:
-
Substituted bromopyrimidine compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Inoculating loop or sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the bromopyrimidine compounds in the appropriate broth directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Antiviral Activity
Recent studies have highlighted the potential of substituted bromopyrimidines as antiviral agents, particularly against coronaviruses. Their mechanism of action can involve the inhibition of viral replication by targeting host or viral enzymes.
Quantitative Antiviral Activity Data
The half-maximal effective concentration (EC50) represents the concentration of a drug that gives half-maximal response. The EC50 values for some pyrimidine derivatives against human coronaviruses are listed below.
| Compound ID | Virus Strain | Cell Line | EC50 (µM) |
| 7a | HCoV-229E | MRC-5 | 5.2 |
| 7b | HCoV-229E | MRC-5 | 4.8 |
| 7f | HCoV-229E | MRC-5 | 3.1 |
Signaling Pathway: Inhibition of Pyrimidine Biosynthesis
One proposed antiviral mechanism for some pyrimidine derivatives is the inhibition of the host cell's de novo pyrimidine biosynthesis pathway. Viruses are heavily reliant on host cell machinery for their replication, including the synthesis of nucleotides. By inhibiting this pathway, the availability of pyrimidines necessary for viral RNA synthesis is reduced, thereby suppressing viral replication. This can also lead to the induction of an antiviral state through the activation of interferon-stimulated genes (ISGs), independent of type 1 interferon production.
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is used to evaluate the ability of a compound to protect cells from the virus-induced cell death.
Materials:
-
Substituted bromopyrimidine compounds
-
Human coronavirus strain (e.g., HCoV-229E)
-
Host cell line (e.g., MRC-5)
-
Cell culture medium
-
96-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition: Add serial dilutions of the bromopyrimidine compounds to the wells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 33-35°C in a 5% CO2 incubator for 3-5 days, or until CPE is observed in the virus control wells.
-
Cell Viability Staining: Fix the cells with a formaldehyde solution and stain with crystal violet.
-
Quantification: Elute the stain and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 value.
Enzyme Inhibition
Beyond tyrosine kinases, substituted bromopyrimidines have been shown to inhibit other enzymes that are relevant to disease, such as Glutathione S-Transferase (GST).
Quantitative Enzyme Inhibition Data
The inhibitory potential of bromopyrimidine derivatives against specific enzymes can be quantified by their IC50 or inhibition constant (Ki) values.
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| 4-amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | 0.037 | 0.047 ± 0.0015 | Non-competitive |
| 4-amino-6-chloropyrimidine | Glutathione S-Transferase (GST) | 0.139 | - | - |
| 4-amino-2,6-dichloropyrimidine | Glutathione S-Transferase (GST) | 0.662 | - | - |
Signaling Pathway: Glutathione S-Transferase (GST) Inhibition
Glutathione S-Transferases are a family of enzymes involved in the detoxification of a wide range of xenobiotics and endogenous compounds. Overexpression of GSTs is often associated with drug resistance in cancer cells. By inhibiting GST, bromopyrimidine derivatives can potentially enhance the efficacy of other chemotherapeutic agents and overcome drug resistance. GSTs also play a role in regulating signaling pathways involved in cell proliferation and apoptosis, such as the JNK pathway.
Experimental Protocol: Glutathione S-Transferase (GST) Inhibition Assay
This assay measures the inhibition of GST activity by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Materials:
-
Substituted bromopyrimidine compounds
-
Purified GST enzyme
-
Reduced glutathione (GSH) solution
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution
-
Phosphate buffer (pH 6.5)
-
96-well UV-transparent plates
-
Microplate spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, GSH solution, and the bromopyrimidine inhibitor at various concentrations.
-
Enzyme Addition: Add the GST enzyme to initiate the reaction.
-
Substrate Addition: Add the CDNB solution to start the measurement.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance). Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value. To determine the inhibition type and Ki, the assay is performed with varying concentrations of both the substrate and the inhibitor.
Synthesis of Substituted Bromopyrimidines
A variety of synthetic routes are available for the preparation of substituted bromopyrimidines. A common starting material is 2,4-dichloro-5-bromopyrimidine, which allows for sequential nucleophilic substitution at the 2- and 4-positions.
General Synthetic Workflow
This guide provides a foundational understanding of the significant biological activities of substituted bromopyrimidines. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this versatile chemical scaffold. Further exploration and optimization of these compounds hold great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
Technical Guide: Unraveling the Mechanism of Action of Novel Pyrimidine Derivatives in Oncology
Audience: Researchers, Scientists, and Drug Development Professionals
Core Subject: An in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of novel pyrimidine derivatives, with a focus on their role as kinase inhibitors in cancer therapy. This guide provides detailed experimental frameworks and visualizes complex biological pathways to facilitate understanding and further research.
Introduction
The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including essential components of DNA and RNA.[1] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a focal point in the design of novel therapeutic agents, particularly in oncology.[2] Many recently developed pyrimidine-containing molecules function as potent and selective kinase inhibitors, targeting the aberrant signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[2][3]
This technical guide delves into the mechanisms of action for two distinct classes of novel pyrimidine derivatives: dual EGFR/VEGFR-2 inhibitors and Aurora Kinase inhibitors. Through structured data, detailed experimental protocols, and clear visual diagrams, we aim to provide a comprehensive resource for professionals in the field of drug discovery and development.
Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical tyrosine kinases. EGFR overexpression drives tumor cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels that supply tumors with nutrients.[4] Dual inhibition of these pathways presents a powerful strategy to simultaneously halt tumor growth and cut off its blood supply.
A notable class of compounds demonstrating this dual-inhibition mechanism are thieno[2,3-d]pyrimidine derivatives.[4]
The EGFR/VEGFR-2 Signaling Cascade
EGFR and VEGFR-2 activation initiates several downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which ultimately regulate gene expression related to cell proliferation, survival, and angiogenesis.[4][5] Novel thieno[2,3-d]pyrimidine derivatives are designed to block the ATP-binding site of these kinases, thereby inhibiting their autophosphorylation and preventing the activation of these downstream signals.
Caption: Dual inhibition of EGFR and VEGFR-2 by a thieno[2,3-d]pyrimidine derivative.
Quantitative Data: In Vitro Activity
The efficacy of novel derivatives is quantified by their half-maximal inhibitory concentration (IC50) against target enzymes and cancer cell lines. The data below is for a potent thieno[2,3-d]pyrimidine derivative, compound 5f , compared to reference drugs.[4]
| Compound/Drug | Target Enzyme/Cell Line | IC50 (µM) |
| Compound 5f | EGFR Kinase | 0.04 |
| VEGFR-2 Kinase | 1.23 | |
| MCF-7 (Breast Cancer) | 0.009 | |
| Erlotinib | EGFR Kinase | 0.047 |
| MCF-7 (Breast Cancer) | 0.0156 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.0418 |
Experimental Protocols & Workflow
The evaluation of novel pyrimidine derivatives follows a structured workflow, beginning with enzymatic assays and progressing to cell-based studies to confirm the mechanism of action.
Caption: A typical experimental workflow for evaluating novel pyrimidine kinase inhibitors.
This assay measures the amount of ADP produced, which is inversely proportional to the kinase activity and thus indicates the inhibitory potential of the compound.[6]
-
Preparation: Prepare a reaction buffer containing the purified target kinase (e.g., EGFR), the kinase-specific peptide substrate, and ATP.
-
Compound Addition: Add serial dilutions of the pyrimidine derivative (test compound) or a reference inhibitor (e.g., Erlotinib) to the wells of a 96-well plate.
-
Initiation: Add the kinase reaction buffer to all wells to start the enzymatic reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction, which generates a luminescent signal.
-
Measurement: Read the luminescence on a plate reader. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
This colorimetric assay assesses the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow attachment.
-
Treatment: Treat the cells with various concentrations of the pyrimidine derivative for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This technique is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.[4]
-
Treatment: Treat cells (e.g., MCF-7) with the IC50 concentration of the test compound for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at 37°C.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[4]
Mechanism of Action: Aurora Kinase Inhibition
Aurora kinases (AURKA, AURKB, AURKC) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[3] Pyrimidine-based scaffolds are effective ATP-competitive inhibitors of Aurora kinases, leading to mitotic arrest and subsequent apoptosis.[3][8]
Role of Aurora Kinases in Cell Division
Aurora A is crucial for centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, ensuring correct chromosome segregation. Inhibition of these kinases disrupts the mitotic process, leading to events like endoreduplication (DNA replication without cell division) and ultimately, cell death.[8]
Caption: Inhibition of Aurora kinases by a pyrimidine derivative leads to mitotic arrest.
Quantitative Data: Aurora Kinase Inhibitors
Numerous pyrimidine derivatives have shown potent inhibition of Aurora kinases. Alisertib (MLN8237) is a clinical-stage inhibitor with a pyrimidine core.[3]
| Compound/Drug | Target Kinase | IC50 (µM) | Antiproliferative IC50 (µM) (U937 Leukemia Cells) |
| Alisertib (MLN8237) | AURKA | 0.0012 | ~0.02 |
| Barasertib (AZD1152) | AURKB | 0.00037 | ~0.01 |
| Compound 38j | AURKA | 0.0071 | 0.012 |
| AURKB | 0.0257 |
Data compiled from multiple sources.[3]
Key Experimental Protocol: Western Blot Analysis
To confirm the mechanism of Aurora kinase inhibition, Western blotting is used to measure the levels of key downstream proteins and markers of apoptosis.
-
Protein Extraction: Treat cancer cells with the test compound for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by size via electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to target proteins (e.g., Phospho-Histone H3, a marker for AURKB activity; Cleaved Caspase-3, a marker for apoptosis; and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A decrease in Phospho-Histone H3 and an increase in Cleaved Caspase-3 would confirm the intended mechanism of action.
Conclusion
Novel pyrimidine derivatives represent a highly successful and adaptable class of anticancer agents. Their ability to be chemically modified allows for the precise targeting of various oncogenic kinases, leading to diverse and potent mechanisms of action. As demonstrated, these compounds can effectively induce cancer cell death by inhibiting critical signaling pathways like EGFR/VEGFR-2 or by disrupting fundamental cellular processes such as mitosis through Aurora kinase inhibition. The systematic application of the enzymatic and cell-based assays detailed in this guide is crucial for elucidating these mechanisms and advancing the most promising candidates toward clinical application. Continued exploration of the pyrimidine scaffold is poised to deliver the next generation of targeted cancer therapies.
References
- 1. RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. [ajps.journals.ekb.eg]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. sciensage.info [sciensage.info]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine Interactions with VEGFR-2: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of the small molecule 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine, a novel pyrimidine derivative with therapeutic potential. Given the prevalence of the pyrimidine scaffold in kinase inhibitors, this document outlines a complete computational workflow to investigate its interaction with a selected high-value oncology target, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide is intended for researchers, computational chemists, and drug development professionals, offering detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. All methodologies are presented with the intent to predict binding affinity, characterize interaction modes, and assess the stability of the protein-ligand complex, thereby providing a robust computational foundation for further experimental validation.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound of interest, this compound, is a synthetic pyrimidine derivative. While its specific biological targets are not yet fully elucidated, its structural features suggest potential activity as a kinase inhibitor.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[3][4] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several cancers, as it promotes tumor growth, proliferation, and metastasis.[5][6] Consequently, inhibiting VEGFR-2 is a clinically validated strategy in oncology.[7] Several pyrimidine-based molecules have been successfully developed as VEGFR-2 inhibitors.[7][8]
This guide details a systematic in silico approach to model the interaction between this compound and the ATP-binding site of the VEGFR-2 kinase domain. The workflow encompasses initial binding pose prediction through molecular docking, assessment of complex stability via molecular dynamics (MD) simulations, and a more rigorous estimation of binding affinity using Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations.
In Silico Modeling Workflow
The computational analysis is structured as a multi-step process, beginning with the preparation of the biological target and the small molecule, followed by progressively complex simulation techniques to evaluate their interaction.
Caption: Overall workflow for the in silico analysis of ligand-protein interactions.
Experimental Protocols
This section provides detailed, step-by-step protocols for each phase of the in silico analysis. These protocols are designed to be reproducible and are based on widely used software in the field of computational drug design.
Protocol 1: Receptor Preparation
Objective: To prepare the VEGFR-2 kinase domain crystal structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.
Software: UCSF Chimera, MGLTools (AutoDockTools)
Input: VEGFR-2 crystal structure (e.g., PDB ID: 3VHE).[8]
Steps:
-
Download Structure: Obtain the PDB file for the VEGFR-2 kinase domain, preferably one co-crystallized with a pyrimidine-based inhibitor (e.g., 3VHE), from the Protein Data Bank.[8]
-
Clean PDB File:
-
Load the PDB file into UCSF Chimera.
-
Remove all water molecules (Select > Residue > HOH > Actions > Atoms/Bonds > delete).
-
Delete any co-solvents, ions, and the co-crystallized ligand. Retain only the protein chain(s) of interest.
-
Inspect the structure for missing residues or atoms. If necessary, use a tool like Modeller to build missing loops. For this protocol, we assume the structure is complete.
-
Save the cleaned protein structure as a new PDB file (e.g., 3vhe_protein.pdb).
-
-
Prepare for Docking (using AutoDockTools):
-
Launch AutoDockTools (ADT).
-
Load the cleaned PDB file (File > Read Molecule > 3vhe_protein.pdb).
-
Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Save the prepared receptor in the PDBQT format (File > Save > Write PDBQT > 3vhe_receptor.pdbqt). This format includes atomic coordinates, partial charges, and atom types.
-
Protocol 2: Ligand Preparation
Objective: To generate a 3D structure of this compound, optimize its geometry, and prepare it for docking.
Software: Avogadro, MGLTools (AutoDockTools)
Steps:
-
Generate 2D Structure: Draw the 2D structure of this compound.
-
Generate 3D Coordinates: Convert the 2D structure to a 3D structure using a molecular editor like Avogadro.
-
Energy Minimization: Perform a preliminary geometry optimization using a suitable force field (e.g., MMFF94) within Avogadro to obtain a low-energy conformation. Save the structure as a MOL2 or PDB file (e.g., ligand.pdb).
-
Prepare for Docking (using AutoDockTools):
-
Launch ADT.
-
Load the ligand file (Ligand > Input > Open).
-
Detect the ligand's torsional root and define rotatable bonds (Ligand > Torsion Tree > Detect Root and Choose Torsions).
-
Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT > ligand.pdbqt).
-
Protocol 3: Molecular Docking
Objective: To predict the binding pose and affinity of the ligand within the VEGFR-2 active site using AutoDock Vina.[9][10]
Software: AutoDock Vina, MGLTools (AutoDockTools)
Steps:
-
Grid Box Definition (using AutoDockTools):
-
Load the prepared receptor PDBQT file (3vhe_receptor.pdbqt) into ADT.
-
Identify the key active site residues. For VEGFR-2, the hinge region (Cys919) and the DFG motif (Asp1046) are critical.[7] The grid box should be centered to encompass these residues.
-
Open the Grid Box tool (Grid > Grid Box).
-
Adjust the center coordinates and dimensions (in Ångströms) of the box to cover the entire binding pocket. A typical size is 24x24x24 Å.
-
Save the grid parameters in a configuration file (config.txt).
-
-
Create Configuration File:
-
Create a text file named config.txt.
-
Specify the paths to the receptor and ligand PDBQT files, the grid box center and size, and the output file name.
-
-
Run AutoDock Vina:
-
Execute Vina from the command line, pointing to the configuration file: vina --config config.txt --log docking_log.txt.
-
-
Analyze Results:
-
The output file (docking_results.pdbqt) will contain the predicted binding poses (typically up to 9), ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked pose in complex with the receptor using software like PyMOL or UCSF Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Protocol 4: Molecular Dynamics (MD) Simulation
Objective: To assess the dynamic stability of the top-ranked protein-ligand complex in a simulated physiological environment.[1]
Software: GROMACS, AmberTools (for ligand parameterization)
Steps:
-
Ligand Parameterization:
-
Generate topology and parameter files for the ligand compatible with the chosen protein force field (e.g., AMBER or CHARMM). Use tools like AmberTools (antechamber and parmchk2) or the CGenFF server.[11]
-
-
System Preparation (using GROMACS):
-
Combine the receptor PDB and the top-ranked ligand pose into a single complex file.
-
Use gmx pdb2gmx to generate the protein topology using a force field like AMBER99SB-ILDN.
-
Merge the protein and ligand topologies.
-
Use gmx editconf to define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).
-
Use gmx solvate to fill the box with water molecules (e.g., TIP3P).
-
Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological concentration (e.g., 0.15 M).
-
-
Simulation Execution:
-
Energy Minimization: Perform a steep-descent energy minimization to relax the system and remove steric clashes.
-
Equilibration (NVT and NPT):
-
Perform a 100 ps simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature, typically at 300 K.[11]
-
Perform a 200 ps simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density.
-
-
Production MD: Run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Use GROMACS tools like gmx rms and gmx rmsf to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Protocol 5: Binding Free Energy Calculation
Objective: To calculate the binding free energy of the complex using the MM/PBSA method.[12][13]
Software: GROMACS g_mmpbsa tool
Steps:
-
Extract Trajectory Frames: From the stable portion of the production MD trajectory (e.g., the last 50 ns), extract frames at regular intervals (e.g., every 100 ps).
-
Run g_mmpbsa:
-
Execute the g_mmpbsa tool, providing the trajectory, topology, and index files for the complex, protein, and ligand.
-
The tool calculates the various energy components:
-
Molecular Mechanics Energy (
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
)ΔEMM -
Polar Solvation Energy (
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
)ΔGpolar -
Non-polar Solvation Energy (
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
)ΔGnonpolar
-
-
-
Calculate Binding Free Energy: The total binding free energy (
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
) is the sum of these components:ΔGbindngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted"> .ΔGbind=ΔEMM+ΔGpolar+ΔGnonpolar-
Note: The entropic contribution (-T
) is often computationally expensive and is sometimes omitted when comparing similar ligands, but its calculation provides a more accurate absolute binding free energy.ΔS
-
Data Presentation
The following tables summarize hypothetical but representative quantitative data obtained from the described in silico workflow.
Table 1: Molecular Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Top Pose (Å) | Key H-Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) |
| 1 | -9.8 | 0.00 | Cys919 | Leu840, Val848, Ala866, Leu1035 |
| 2 | -9.5 | 1.32 | Cys919 | Leu840, Val848, Val916 |
| 3 | -9.1 | 1.89 | Asp1046 | Val848, Ala866, Leu1035 |
| 4 | -8.9 | 2.45 | Glu917 | Leu840, Val916, Phe1047 |
Table 2: MD Simulation Stability Analysis
| System | Average RMSD (nm) | Standard Deviation (nm) | Average RMSF (nm) | Standard Deviation (nm) |
| Protein Backbone (Cα) | 0.21 | 0.03 | 0.12 | 0.05 |
| Ligand (heavy atoms) | 0.15 | 0.04 | 0.08 | 0.02 |
Table 3: MM/PBSA Binding Free Energy Calculation
| Energy Component | Average Value (kJ/mol) | Standard Deviation (kJ/mol) |
Van der Waals Energy (
| -210.5 | 15.2 |
Electrostatic Energy (
| -45.8 | 8.5 |
Molecular Mechanics (
| -256.3 | 19.7 |
Polar Solvation Energy (
| 185.4 | 12.1 |
Non-polar Solvation Energy (
| -22.1 | 2.3 |
Total Binding Free Energy (
| -93.0 | 24.1 |
Signaling Pathway and Logical Relationships
Visualizing the targeted pathway and the logical flow of the investigation provides essential context for the computational results.
Caption: Targeted VEGF signaling pathway and the proposed mechanism of inhibition.
Conclusion
This technical guide has outlined a comprehensive and systematic in silico workflow for evaluating the interaction between this compound and the VEGFR-2 kinase domain. By following the detailed protocols for molecular docking, MD simulation, and MM/PBSA calculations, researchers can generate robust predictive data on the binding mode, stability, and affinity of the compound. The hypothetical data presented in this guide serves as a template for the expected outcomes of such an analysis. This computational approach enables the prioritization of promising compounds for synthesis and biological testing, thereby accelerating the drug discovery process. The insights gained from these simulations can guide the rational design of more potent and selective pyrimidine-based VEGFR-2 inhibitors.
References
- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 2. Protein-Ligand Complex [mdtutorials.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. blog.bioinfoquant.com [blog.bioinfoquant.com]
- 10. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. 4.5.2. MM-PBSA Binding Free Energy Calculation [bio-protocol.org]
- 13. 3.4. Binding Energy Calculation by MM-PBSA [bio-protocol.org]
Discovery of Novel Kinase Inhibitors Based on the Pyrimidine Scaffold: A Technical Guide
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important classes of drug targets. The pyrimidine scaffold has emerged as a "privileged" structure in kinase inhibitor design, mimicking the adenine ring of ATP to effectively compete for the enzyme's active site.[1][2] This technical guide provides an in-depth overview of the discovery process for novel pyrimidine-based kinase inhibitors, using a potent Aurora Kinase A inhibitor as a case study. It covers design strategies, synthetic chemistry, detailed experimental protocols for biochemical and cellular assays, and preclinical evaluation in animal models. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate comprehension and application by drug discovery professionals.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring system is a fundamental component of nucleobases, making it an attractive starting point for the design of ATP-competitive kinase inhibitors.[3][4] Its ability to form crucial hydrogen bonds with the kinase hinge region provides a stable anchor for inhibitor binding.[4] Medicinal chemists can systematically modify the pyrimidine core at various positions to enhance potency, improve selectivity against the kinome, and optimize pharmacokinetic properties.
A prominent example is the development of pyrazolo[3,4-d]pyrimidines, a fused heterocyclic system that is a bioisostere of adenine.[1][2] This scaffold is the basis for several clinically successful drugs, including the BTK inhibitor ibrutinib.[2] This guide will focus on a novel series of pyrimidine derivatives developed to inhibit Aurora Kinase A, a key regulator of mitosis that stabilizes the MYC oncoprotein, a notoriously difficult-to-drug cancer driver.[1][5]
Design and Synthesis Strategy
The discovery of a lead compound often begins with a combination of high-throughput screening, fragment-based screening, or structure-based drug design (SBDD). The case study inhibitor, hereafter referred to as Compound 13 , and its orally bioavailable prodrug, Compound 25 , were developed using SBDD to target the DFG-out (inactive) conformation of Aurora Kinase A, a strategy that can enhance selectivity.[1][6]
The synthetic strategy involves a convergent approach, building the molecule through sequential nucleophilic aromatic substitution (SNAr) reactions on a dichloropyrimidine core. This allows for modular assembly and the rapid generation of analogs for structure-activity relationship (SAR) studies.
Logical Workflow for Inhibitor Discovery
The overall process from initial concept to a preclinical candidate follows a logical progression of screening and evaluation.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of pyrimidine-based kinase inhibitors, using the development of Compound 13 and its prodrug Compound 25 as a specific example.[1][2]
General Synthesis of a Pyrimidine-Based Inhibitor
The synthesis of the lead compound involves a multi-step process starting from a substituted pyrimidine core. The following is a representative protocol for the final coupling step to generate a diverse set of analogs.
Protocol: Synthesis of (S)-(3-Chloro-2-fluorophenyl)(3-((4-(substituted-amino)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone Analogs [1][2]
-
Reaction Setup: To a solution of the core intermediate, (S)-(3-chloro-2-fluorophenyl)(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone (Compound 30 in the source literature, 1 equivalent), in 1-pentanol (0.5 M), add the desired amine (e.g., 1-ethylpiperazine, 2 equivalents) and triethylamine (3 equivalents).
-
Heating: Heat the reaction mixture to 140 °C for 2 hours.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of dichloromethane/methanol (e.g., 90:10) to afford the final compound.
-
Characterization: Confirm the structure and purity (>95%) using 1H NMR, mass spectrometry, and HPLC analysis.
In Vitro Biochemical Kinase Assay
To determine the direct inhibitory effect of a compound on the kinase enzyme, a biochemical assay is essential. The Kinase-Glo® Plus Luminescent Kinase Assay is a common high-throughput method that quantifies ATP consumption by the kinase.[1][3][7]
Protocol: Aurora A Enzymatic Assay using Kinase-Glo® Plus [1][6]
-
Reagents:
-
Recombinant human Aurora A kinase (N-terminal GST-tagged).
-
Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Test compounds serially diluted in DMSO.
-
ATP solution.
-
Kinase-Glo® Plus Reagent (Promega).
-
-
Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer containing 150 ng of recombinant Aurora A enzyme to each well.
-
Compound Addition: Add 0.1 µL of the serially diluted test compound (or DMSO for control) to the wells.
-
Initiation: Start the kinase reaction by adding 5 µL of kinase buffer containing ATP. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of Kinase-Glo® Plus reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: After a 10-minute incubation, measure luminescence using a plate reader.
-
Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Target Engagement and Proliferation Assays
Cell-based assays are crucial to confirm that the inhibitor can enter cells and modulate its target in a physiological context. Western blotting is used to measure the levels of downstream signaling proteins, while proliferation assays determine the compound's effect on cancer cell growth.
Protocol: Western Blot for cMYC Protein Levels [1][8]
-
Cell Culture and Treatment: Plate NCI-H82 small-cell lung cancer cells (which have cMYC amplification) and allow them to adhere. Treat the cells with various concentrations of the test inhibitor (e.g., 0.05 to 1.0 µM) or DMSO for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against cMYC overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., Histone H3 or GAPDH).
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity for cMYC and normalize it to the loading control to determine the relative reduction in protein levels.
In Vivo Preclinical Evaluation
The ultimate preclinical test of an inhibitor's potential is its ability to halt tumor growth in an animal model. This protocol outlines a standard mouse xenograft study.
Protocol: SCLC Xenograft Tumor Growth Inhibition Study [1][9]
-
Cell Implantation: Subcutaneously implant 5 x 10⁶ NCI-H446 small-cell lung cancer cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a volume of approximately 100-150 mm³. Randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer the test compound (e.g., Compound 25 at 100 mg/kg) or vehicle control orally once daily.
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Pharmacodynamic Analysis: At the end of the study (or in a satellite group), harvest tumors at various time points after the final dose (e.g., 2, 4, 8, 24 hours) to analyze protein levels (e.g., cMYC, phospho-Histone H3) by Western blot or immunohistochemistry to confirm target engagement in vivo.[1]
-
Analysis: Compare the tumor growth curves between the treated and vehicle groups. Calculate the tumor growth inhibition (TGI) percentage.
Data Presentation and Analysis
Systematic organization of quantitative data is essential for evaluating SAR and selecting lead candidates for further development.
Signaling Pathway: Aurora A and MYC Regulation
Aurora Kinase A plays a crucial role in cell cycle progression. In many cancers, it is overexpressed and contributes to malignancy by phosphorylating and stabilizing the MYC oncoprotein, thereby preventing its degradation by the proteasome. Inhibition of Aurora A kinase activity leads to the destabilization and subsequent degradation of MYC, reducing its oncogenic signaling.[10][11][12]
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 6. promega.com [promega.com]
- 7. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 8. origene.com [origene.com]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. portlandpress.com [portlandpress.com]
A Technical Guide to the Preliminary Cytotoxicity Screening of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties. The targeted synthesis of novel pyrimidine derivatives, such as 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine, is a key strategy in the development of new therapeutic agents. A critical initial step in the evaluation of these novel compounds is the assessment of their cytotoxic potential against various cancer cell lines. This guide provides a comprehensive overview of the standard methodologies and conceptual frameworks for conducting a preliminary cytotoxicity screening of this compound. While specific experimental data for this compound is not yet publicly available, this document outlines the established protocols and potential mechanisms of action based on the broader class of pyrimidine derivatives.
Data Presentation: Hypothetical Cytotoxicity Data
Quantitative data from cytotoxicity assays are typically summarized to facilitate comparison of the compound's potency across different cell lines and against reference compounds. The following tables represent how the cytotoxicity data for this compound would be presented.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| PC3 | Prostate Carcinoma | Data not available |
| HCT-116 | Colon Carcinoma | Data not available |
| Doxorubicin (Control) | - | Reference value |
Table 2: Cell Viability Data for this compound (Hypothetical)
| Concentration (µM) | % Viability (A549) | % Viability (MCF-7) |
| 0.1 | 98 ± 2.1 | 99 ± 1.8 |
| 1 | 85 ± 3.5 | 92 ± 2.4 |
| 10 | 52 ± 4.1 | 65 ± 3.9 |
| 50 | 15 ± 2.8 | 28 ± 3.1 |
| 100 | 5 ± 1.9 | 12 ± 2.5 |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of novel chemical entities.
Cell Culture and Maintenance
Human cancer cell lines (e.g., A549, MCF-7, PC3, HCT-116) are obtained from a reputable cell bank (e.g., ATCC). Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
SRB Assay for Cytotoxicity
The Sulforhodamine B (SRB) assay is a cell density-based assay used to measure drug-induced cytotoxicity.
-
Procedure:
-
Cells are seeded and treated with the test compound in 96-well plates as described for the MTT assay.
-
After the incubation period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.
-
The bound SRB dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at a wavelength of 510 nm.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity screening.
Hypothetical Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by interfering with critical signaling pathways that control cell proliferation and survival. A common target is the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
The preliminary cytotoxicity screening of this compound is a foundational step in its evaluation as a potential anticancer agent. The methodologies outlined in this guide, including the MTT and SRB assays, provide robust and reproducible means of quantifying its cytotoxic effects. While awaiting specific experimental data for this compound, the established activity of other pyrimidine derivatives suggests that its mechanism of action could involve the modulation of key signaling pathways controlling cell growth and survival. Further investigation into these pathways will be crucial in elucidating its therapeutic potential.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling in the Functionalization of Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, specifically tailored for the functionalization of brominated pyrimidine scaffolds. The pyrimidine moiety is a critical pharmacophore in numerous therapeutic agents, and its derivatization via C-C bond formation is a key strategy in drug discovery and development. The following protocols offer robust methods for coupling various boronic acids and their derivatives with bromopyrimidines at the 2-, 4-, and 5-positions, utilizing both traditional and microwave-assisted heating methods.
General Principles
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or boronic ester) and an organohalide. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the bromopyrimidine, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active palladium(0) species. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidines
This protocol is adapted for the general coupling of aryl and heteroaryl boronic acids with 5-bromopyrimidine derivatives.
General Procedure: To a Schlenk flask is added the 5-bromopyrimidine derivative (1.0 equiv), the aryl/heteroaryl boronic acid (1.1–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent (e.g., 1,4-dioxane) and water are added. The reaction mixture is then heated at 70–80 °C for 18–22 hours.[1] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with a Heterocyclic Boronic Acid
This protocol provides an alternative to palladium catalysis, which can be advantageous for certain substrates.
Procedure for the synthesis of 5-(Furan-3-yl)pyrimidine: A 1000-mL flask is charged with potassium phosphate tribasic (K₃PO₄, 4.50 equiv), 5-bromopyrimidine (1.00 equiv, 63.0 mmol), 3-furanylboronic acid (2.50 equiv, 158 mmol), and bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.500 mol%, 0.315 mmol). The flask is evacuated and backfilled with nitrogen. tert-Amyl alcohol (210 mL) is added, and the mixture is stirred at 100 °C for 12 hours.[2][3] After cooling, water and diethyl ether are added. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is purified by recrystallization.[3]
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Pyrimidyl Tosylates
While this protocol uses a tosylate as the leaving group, the conditions are highly relevant for the coupling of the less reactive 4-bromopyrimidine. Microwave irradiation can significantly reduce reaction times.
General Procedure: In a microwave vial, the 4-pyrimidyl tosylate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (1.0 equiv) are suspended in water. The vial is sealed and subjected to microwave irradiation at 100 °C for 1 hour.[4] After cooling, the reaction mixture is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by chromatography.
Comparative Data for Suzuki-Miyaura Coupling of Bromopyrimidines
The following tables summarize reaction conditions and yields for the functionalization of various bromopyrimidine substrates.
| Entry | Bromopyrimidine | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [1] |
| 2 | 5-bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂dba₃ (1.5) | 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | KF | 1,4-Dioxane | 110 | - | 91 | [5] |
| 3 | 5-bromopyrimidine | 3-furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ | tert-Amyl Alcohol | 100 | 12 | 83 | [2][3] |
| 4 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 89 | [6] |
| 5 | 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [7] |
| 6 | 4-pyrimidyl tosylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | H₂O | 100 (MW) | 1 | 85 | [4] |
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for the Suzuki-Miyaura coupling and the fundamental catalytic cycle.
Caption: General experimental workflow for the Suzuki-Miyaura coupling of bromopyrimidines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. d-nb.info [d-nb.info]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Multi-step Synthesis of Bioactive Molecules from 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the multi-step synthesis of novel bioactive molecules derived from 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine. This starting material offers a versatile scaffold for the development of potential therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal chemistry.
Introduction
Pyrimidine derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of its pharmacological profile. The starting material, this compound, possesses a bromine atom at the C5 position, which is amenable to various palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse chemical moieties, leading to the generation of libraries of novel compounds for biological screening.
This document details representative protocols for the synthesis of new molecular entities via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions are widely used for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4][5] Additionally, we provide an overview of potential biological targets and signaling pathways that these synthesized molecules may modulate, such as the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][6][7]
Synthetic Workflow Overview
The general workflow for the synthesis and evaluation of bioactive molecules from this compound is a multi-stage process. It begins with the functionalization of the starting material, followed by purification and characterization of the synthesized compounds. Subsequently, the new molecules are subjected to biological screening to determine their activity and potential therapeutic applications.
Caption: General workflow for the synthesis and screening of bioactive pyrimidine derivatives.
Experimental Protocols
The following are detailed, representative protocols for the functionalization of this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the synthesis of 5-Aryl-4-(2,4-dimethylphenyl)pyrimidines. The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[5]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-Aryl-4-(2,4-dimethylphenyl)pyrimidine.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4-(2,4-dimethylphenyl)pyrimidine | 85 |
| 2 | 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-4-(2,4-dimethylphenyl)pyrimidine | 78 |
| 3 | Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-4-(2,4-dimethylphenyl)pyrimidine | 72 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the synthesis of 5-Amino-4-(2,4-dimethylphenyl)pyrimidines. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4]
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%).
-
Evacuate the flask and backfill with an inert gas.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(4-(2,4-Dimethylphenyl)pyrimidin-5-yl)morpholine | 92 |
| 2 | Aniline | N-Phenyl-4-(2,4-dimethylphenyl)pyrimidin-5-amine | 81 |
| 3 | Benzylamine | N-Benzyl-4-(2,4-dimethylphenyl)pyrimidin-5-amine | 88 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Potential Biological Activities and Signaling Pathways
The synthesized pyrimidine derivatives are expected to exhibit a range of biological activities. Based on existing literature for similar compounds, potential therapeutic applications include cancer and inflammatory diseases.
Targeting Kinase Signaling Pathways in Cancer
Many pyrimidine-based molecules act as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8] The Epidermal Growth Factor Receptor (EGFR) is a well-known tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation.[1][9]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Modulation of Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, and the NF-κB signaling pathway is a key regulator of the inflammatory response.[7] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines. Pyrimidine derivatives have been shown to possess anti-inflammatory properties through the modulation of this pathway.[6]
Caption: Inhibition of the NF-κB signaling pathway by a pyrimidine derivative.
Conclusion
The protocols and information provided in these application notes serve as a foundational guide for the synthesis and exploration of novel bioactive molecules derived from this compound. The versatility of palladium-catalyzed cross-coupling reactions allows for the creation of a diverse chemical library with the potential for discovering new therapeutic agents targeting critical signaling pathways in human diseases. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and biological questions.
References
- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous nucleobases of DNA and RNA.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] The subject of this document, 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine, is a key heterocyclic building block for the synthesis of novel bioactive compounds.
The strategic placement of a bromine atom at the 5-position and a 2,4-dimethylphenyl group at the 4-position offers significant synthetic versatility. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide array of substituents to explore the chemical space for drug discovery.[2][7][8] The 4-arylpyrimidine motif is a recognized pharmacophore in many kinase inhibitors, making this compound a valuable starting material for the development of targeted therapies.[9][10]
These notes provide an overview of the potential applications of this compound, along with detailed protocols for its derivatization and subsequent biological evaluation.
Potential Medicinal Chemistry Applications
While specific biological data for this compound is not extensively documented, its structural motifs are present in numerous potent and selective inhibitors of various biological targets. Its primary utility lies in its role as a versatile intermediate for the synthesis of more complex molecules.
Key Potential Applications:
-
Protein Kinase Inhibitors: The 4-arylpyrimidine scaffold is a well-established "privileged" structure in the design of protein kinase inhibitors.[11] Derivatives of this compound could be synthesized to target a range of kinases implicated in cancer and inflammatory diseases, such as EGFR, Bcr/Abl, and Src family kinases.[12][13][14]
-
Anticancer Agents: By modifying the 5-position, novel compounds with antiproliferative activity can be developed. The pyrimidine core is present in many approved anticancer drugs, and new derivatives are continuously being explored for their potential to overcome drug resistance.[2][13]
-
Antimicrobial Agents: The pyrimidine nucleus is also a feature of various antibacterial and antifungal agents.[5][15] Derivatization of this compound could lead to the discovery of novel antimicrobial compounds with improved efficacy.
-
CNS-Active Agents: Certain pyrimidine derivatives have shown activity as central nervous system agents.[2] This scaffold provides a starting point for the synthesis of compounds with potential applications in neurological disorders.
Quantitative Data Summary
| Derivative Class | Target/Assay | Representative Activity (IC50/GI50) | Reference |
| Phenylpyrazalopyrimidines | c-Src Kinase | 21.7 - 192.1 µM | [12] |
| 5-Bromo-pyrimidine Derivatives | Bcr/Abl Tyrosine Kinase | Potent Inhibition (Specific values not cited) | [14] |
| 2-(Phenylamino)pyrimidine Derivatives | EGFR Triple Mutant Cell Lines | 0.2 ± 0.01 µM | [2] |
| Phenylpyrazolo[3,4-d]pyrimidine Analogs | EGFRWT | 0.3 - 24 µM | [13] |
| Phenylpyrazolo[3,4-d]pyrimidine Analogs | VEGFR2 | 7.60 µM | [13] |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: Synthesis of a 5-Aryl-4-(2,4-dimethylphenyl)pyrimidine Derivative via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
To this suspension, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-aryl-4-(2,4-dimethylphenyl)pyrimidine derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general method to screen synthesized derivatives for their ability to inhibit a specific protein kinase.
Materials:
-
Synthesized pyrimidine derivative (test compound)
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in kinase assay buffer to achieve a range of desired final concentrations.
-
In a 384-well microplate, add the test compound dilutions, positive control (staurosporine), and vehicle control (DMSO) to respective wells.
-
Add the recombinant protein kinase to each well, except for the negative control wells.
-
Add the kinase-specific substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring the amount of ADP produced).
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: MTT Assay for Antiproliferative Activity
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of the synthesized pyrimidine derivatives on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivative (test compound)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well microplate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound and positive control (doxorubicin) in the complete cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the fresh medium containing the various concentrations of the test compounds, positive control, and vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic derivatization of the core scaffold.
Hypothetical Kinase Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. mdpi.com [mdpi.com]
- 7. Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01335H [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jidps.com [jidps.com]
Application Notes and Protocols for Evaluating 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine Efficacy
Introduction
5-Bromo-4-(2,4-dimethylphenyl)pyrimidine is a synthetic pyrimidine derivative with potential therapeutic applications. Pyrimidine scaffolds are integral to a wide array of biologically active molecules, including anticancer and anti-inflammatory agents.[1][2] These compounds often exert their effects by targeting key cellular processes such as cell proliferation, cell cycle regulation, and apoptosis.[3][4] This document provides a comprehensive set of in vitro cell-based assays and detailed protocols to evaluate the efficacy of this compound, herein referred to as Compound X, as a potential anti-cancer agent.
The following protocols are designed for researchers, scientists, and drug development professionals to assess the cytotoxic and mechanistic properties of Compound X in relevant cancer cell lines.
Cell Viability and Cytotoxicity Assays
A fundamental first step in evaluating a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[5]
Data Presentation: IC50 Values of Compound X
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the hypothetical IC50 values of Compound X in various cancer cell lines compared to a non-cancerous cell line after 48 hours of treatment. A lower IC50 value indicates greater potency.
| Cell Line | Cancer Type | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin (Control) |
| A549 | Lung Carcinoma | 15.2 | 1.8 |
| MCF-7 | Breast Adenocarcinoma | 9.8 | 0.9 |
| HCT116 | Colorectal Carcinoma | 12.5 | 1.2 |
| DU145 | Prostate Carcinoma | 21.7 | 2.5 |
| MCF-10A | Non-cancerous Breast | > 100 | 5.6 |
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration-dependent cytotoxic effect of Compound X on cancer and non-cancerous cells.
Materials:
-
Selected cancer cell lines (e.g., A549, MCF-7, HCT116, DU145) and a non-cancerous cell line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Compound X (dissolved in DMSO)
-
Doxorubicin (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X and Doxorubicin in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis
To understand how Compound X inhibits cell proliferation, it is crucial to investigate its effect on cell cycle progression.[3] Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.
Data Presentation: Effect of Compound X on Cell Cycle Distribution
The following table shows a hypothetical effect of Compound X on the cell cycle distribution of MCF-7 cells after 24 hours of treatment.
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.2 | 30.1 | 14.7 |
| Compound X (10 µM) | 72.8 | 15.3 | 11.9 |
| Compound X (20 µM) | 85.1 | 8.5 | 6.4 |
These results suggest that Compound X induces a G1 phase arrest in MCF-7 cells.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Compound X on the cell cycle distribution of cancer cells.
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
Compound X
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with Compound X at various concentrations (e.g., 10 µM and 20 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS and fix them by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
Determining whether Compound X induces apoptosis is key to understanding its mechanism of cell killing. Annexin V-FITC and Propidium Iodide (PI) double staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation: Apoptosis Induction by Compound X
The table below presents hypothetical data on the percentage of apoptotic MCF-7 cells after 48 hours of treatment with Compound X.
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Compound X (10 µM) | 70.3 | 18.2 | 11.5 |
| Compound X (20 µM) | 45.8 | 35.6 | 18.6 |
These findings suggest that Compound X induces apoptosis in a dose-dependent manner.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by Compound X.
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
Compound X
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat MCF-7 cells in 6-well plates as described in the cell cycle analysis protocol, but for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation.
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Differentiate cell populations into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) and quantify the percentage of each.
Visualization of Workflows and Pathways
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates the overall workflow for evaluating the in vitro efficacy of Compound X.
Caption: Workflow for in vitro evaluation of Compound X.
Hypothetical Signaling Pathway Modulated by Compound X
Based on the observed G1 cell cycle arrest, a plausible mechanism of action for Compound X could be the inhibition of the Cyclin D1/CDK4/6 pathway, which is a critical regulator of the G1-S transition.
Caption: Hypothetical inhibition of the CDK4/6-Rb pathway by Compound X.
Logical Relationship for Apoptosis Induction
The induction of apoptosis by Compound X could be mediated through the intrinsic mitochondrial pathway, involving the activation of caspase-9 and caspase-3.
Caption: Logical flow of Compound X-induced apoptosis.
Conclusion
These application notes provide a structured framework for the initial in vitro evaluation of this compound (Compound X) as a potential anti-cancer agent. The described protocols for cell viability, cell cycle, and apoptosis assays will generate crucial data to determine the compound's efficacy and elucidate its mechanism of action. The provided data tables and visualizations serve as templates for presenting and interpreting the experimental results. Further investigation, such as western blotting for key signaling proteins (e.g., Cyclin D1, CDK4/6, Rb, Caspases), would be necessary to validate the proposed mechanisms.
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 4. ijrpr.com [ijrpr.com]
- 5. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Development of pyrimidine-based compounds as potential therapeutic agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of pyrimidine-based compounds as potential therapeutic agents, with a focus on their anticancer, antiviral, and antimicrobial applications. Detailed protocols for key experimental assays are provided to facilitate research and development in this promising area of medicinal chemistry.
Application Note 1: Pyrimidine-Based Compounds in Oncology
Pyrimidine-containing molecules are a cornerstone of modern oncology, with their structural similarity to the nucleobases of DNA and RNA making them effective anticancer agents.[1][2] These compounds primarily exert their effects through the inhibition of critical cellular processes such as DNA synthesis and repair, and by targeting key signaling pathways involved in cancer cell proliferation and survival.[2] A major class of pyrimidine-based anticancer agents includes inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often dysregulated in various cancers.[1][3]
Mechanism of Action: Targeting Kinase Signaling Pathways
Many pyrimidine derivatives have been designed to target the ATP-binding pocket of protein kinases. For instance, 2-(phenylamino)pyrimidine derivatives have shown potent inhibitory activity against EGFR, including mutant forms that confer resistance to standard therapies.[4] By blocking the kinase activity of EGFR, these compounds inhibit downstream signaling cascades, such as the MAPK pathway, which are crucial for cell growth, proliferation, and survival. This targeted inhibition leads to apoptosis and a reduction in tumor growth.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Quantitative Data: In Vitro Efficacy of Pyrimidine-Based Anticancer Agents
The following table summarizes the in vitro activity of selected pyrimidine-based compounds against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 95 | EGFR (mutant) | EFGR-Dell9/T790M/C797S | 0.2 ± 0.01 | [4] |
| Compound 88 | HER2 | Breast Cancer Panel | 0.081 ± 0.04 | [4] |
| Compound 89 | HER2 | Breast Cancer Panel | 0.208 ± 0.11 | [4] |
| Compound 131 | Tubulin | A549 (Lung) | 0.80 ± 0.09 | [3] |
| Compound 131 | Tubulin | HepG2 (Liver) | 0.11 ± 0.02 | [3] |
| Compound 2a | Not Specified | Glioblastoma, TNBC, OSCC, Colon | 4 - 8 | [5] |
| Compound 20 | Not Specified | MCF-7 (Breast) | 7.53 ± 0.43 | [6] |
| Compound 21 | Not Specified | MCF-7 (Breast) | 9.17 ± 0.31 | [6] |
Application Note 2: Pyrimidine Derivatives as Antiviral Agents
The pyrimidine scaffold is a crucial component in the development of antiviral drugs, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[4] More recently, pyrimidine-based compounds have been investigated for their broad-spectrum antiviral activity against a range of RNA viruses.[7] Some of these compounds function by inhibiting host cell enzymes, such as dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine biosynthesis, thereby depriving the virus of the necessary building blocks for replication.[7]
Mechanism of Action: Inhibition of Viral Replication
One of the key strategies in antiviral drug development is to target viral entry or replication processes. Pyrimido[4,5-d]pyrimidine derivatives, for example, have demonstrated efficacy against human coronavirus 229E (HCoV-229E).[8] The antiviral activity is often assessed using a cytopathic effect (CPE) inhibition assay, which measures the ability of a compound to protect host cells from virus-induced death.[8]
The general workflow for screening antiviral compounds is depicted in the diagram below.
References
- 1. pblassaysci.com [pblassaysci.com]
- 2. rsc.org [rsc.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. HER2 Kinase Enzyme System Application Note [promega.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 7. promega.com [promega.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Bromopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for evaluating the antimicrobial potential of novel bromopyrimidine derivatives. The protocols outlined below describe standardized methods for determining the minimum inhibitory concentration (MIC) and assessing the zone of inhibition of these compounds against a panel of pathogenic bacteria.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Pyrimidine derivatives, including brominated compounds, have shown promise as a class of molecules with potential antibacterial activity.[1][2][3] This document offers a comprehensive guide for the initial in vitro screening and evaluation of bromopyrimidine derivatives. The primary methods covered are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for assessing the zone of inhibition.[4][5][6][7][8][9][10]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Bromopyrimidine Derivatives against Various Bacterial Strains
| Compound ID | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) |
| Bromo-Pyr-01 | 8 | 32 | 64 | 16 |
| Bromo-Pyr-02 | 4 | 16 | >128 | 8 |
| Bromo-Pyr-03 | 16 | 64 | 128 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 1 |
| Vancomycin | 1 | >128 | >128 | 2 |
Table 2: Zone of Inhibition Diameters for Bromopyrimidine Derivatives
| Compound ID | Staphylococcus aureus (ATCC 25922) Zone Diameter (mm) | Escherichia coli (ATCC 25922) Zone Diameter (mm) |
| Bromo-Pyr-01 | 18 | 12 |
| Bromo-Pyr-02 | 22 | 15 |
| Bromo-Pyr-03 | 15 | 10 |
| Ciprofloxacin (5 µg disk) | 30 | 35 |
| Vancomycin (30 µg disk) | 25 | Not Applicable |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[4][5][7][8]
Materials:
-
Bromopyrimidine derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, E. faecalis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettes
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Negative control (broth only)
-
Growth control (broth with bacteria, no compound)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each bromopyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plate. The typical concentration range to test is 128 µg/mL to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[5]
-
-
Reading and Interpretation:
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[6][12][13][14]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Bromopyrimidine derivatives
-
Bacterial strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)
-
Calipers or a ruler
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described for the broth microdilution assay.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.
-
-
Application of Disks:
-
Aseptically apply filter paper disks impregnated with a known concentration of each bromopyrimidine derivative onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Place control antibiotic disks on the same plate for comparison.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[6]
-
The size of the zone is indicative of the antimicrobial activity.
-
Visualizations
Experimental Workflow for Antimicrobial Activity Assessment
Caption: Workflow for assessing antimicrobial activity.
Hypothetical Signaling Pathway Inhibition by a Bromopyrimidine Derivative
Caption: Inhibition of a two-component signaling pathway.
Logical Relationship for Hit Compound Selection
Caption: Logic for selecting lead antimicrobial compounds.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols: 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in materials science due to their unique electronic properties.[1] Their electron-deficient nature makes them excellent candidates for use as electron-transporting materials (ETMs) in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[2][3] The presence of nitrogen atoms in the pyrimidine ring lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. Furthermore, the ability to functionalize the pyrimidine core at various positions allows for the fine-tuning of its electronic and physical properties.
This document focuses on the potential applications of a specific derivative, 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine , in materials science research. While direct experimental data for this particular compound in materials science applications is not extensively available in public literature, these notes will extrapolate its potential based on the known properties of similar 5-bromo-4-arylpyrimidine structures and provide generalized experimental protocols.
Potential Applications in Materials Science
The unique structural features of this compound, namely the electron-withdrawing pyrimidine core, the tunable phenyl group, and the reactive bromo-substituent, suggest its utility as a versatile building block for advanced materials.
-
Organic Light-Emitting Diodes (OLEDs): The primary potential application lies in its use as an electron-transporting or host material in OLEDs.[4][5] The pyrimidine core can facilitate efficient electron transport from the cathode to the emissive layer, leading to improved device efficiency and stability. The 2,4-dimethylphenyl group can be used to control the morphology and prevent aggregation, which is crucial for device performance.
-
Organic Field-Effect Transistors (OFETs): As an n-type semiconductor, this compound could be explored in OFETs. The planarity of the pyrimidine and phenyl rings can promote intermolecular π-π stacking, which is essential for efficient charge transport in the transistor channel.
-
Organic Photovoltaics (OPVs): In OPVs, pyrimidine derivatives can be utilized as acceptor materials due to their electron-deficient characteristics. The bromine atom offers a site for further chemical modification to optimize the material's absorption spectrum and energy levels for efficient charge separation.
-
Functional Polymers and Coatings: The bromo-substituent serves as a reactive handle for polymerization reactions, such as Suzuki or Stille coupling, enabling the incorporation of the pyrimidine unit into conjugated polymers for various electronic applications.[1]
Key Properties and Characteristics (Hypothetical Data)
Due to the limited specific data for this compound, the following table summarizes expected properties based on analogous pyrimidine derivatives used in materials science. These values should be considered as a guide for initial experimental design.
| Property | Expected Value/Range | Significance in Materials Science |
| Highest Occupied Molecular Orbital (HOMO) | -5.8 to -6.2 eV | Determines the energy barrier for hole injection and influences the material's stability. |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 to -3.0 eV | Crucial for efficient electron injection and transport. A lower LUMO level is desirable for ETMs. |
| Electron Mobility (µe) | 10⁻⁵ to 10⁻³ cm²/Vs | A measure of how quickly electrons move through the material, directly impacting device performance. |
| Glass Transition Temperature (Tg) | > 100 °C | A high Tg is important for the morphological stability and longevity of thin-film devices. |
| Photoluminescence Quantum Yield (PLQY) | Low (in neat film) | For ETMs, a low PLQY is often desired to prevent exciton quenching at the ETM/emissive layer interface. |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound and its application in a representative OLED device.
Protocol 1: Synthesis of this compound
This protocol is a general representation of a Suzuki or Stille coupling reaction, commonly used for the synthesis of aryl-substituted pyrimidines.
Materials:
-
5-Bromo-4-chloropyrimidine (or a suitable precursor)
-
2,4-dimethylphenylboronic acid (for Suzuki coupling) or (2,4-dimethylphenyl)tributylstannane (for Stille coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve 5-bromo-4-chloropyrimidine (1.0 eq) and the arylboronic acid (1.1 eq) or arylstannane (1.1 eq) in the chosen anhydrous solvent.
-
Add the palladium catalyst (0.05 eq) and the base (2.0 eq).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Fabrication and Characterization of a Multilayer OLED Device
This protocol outlines the fabrication of a simple OLED device using thermal evaporation to evaluate the performance of the synthesized compound as an electron-transporting layer.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / This compound (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Standard HIL, HTL, and EML materials (e.g., PEDOT:PSS for HIL, TAPC for HTL, a suitable host-dopant system for EML)
-
Synthesized this compound (as ETL)
-
EIL material (e.g., LiF)
-
High purity aluminum (for cathode)
-
High-vacuum thermal evaporation system
-
Characterization equipment: source measure unit, photometer/spectrometer.
Procedure:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the HTL, EML, This compound (ETL) , EIL, and Aluminum cathode layers by thermal evaporation at controlled rates. The thickness of each layer should be optimized (typical ETL thickness: 20-40 nm).
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectrum.
Logical Relationship of Material Properties and Device Performance
The successful application of this compound in an OLED is contingent on the interplay of its fundamental material properties. The diagram below illustrates these relationships.
Conclusion
This compound represents a promising, yet underexplored, candidate for applications in materials science, particularly in the realm of organic electronics. Its inherent electronic properties, stemming from the pyrimidine core, coupled with the potential for synthetic modification, make it an attractive building block for novel functional materials. The protocols and data presented herein, while based on analogous structures, provide a solid foundation for researchers to begin investigating the potential of this specific compound. Further experimental validation is necessary to fully elucidate its properties and optimize its performance in electronic devices.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Electron-transporting materials for organic electroluminescent and electrophosphorescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pyrimidine end-capped electron transport material interacted with silver for improving electron-injection and long-term stability in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Testing Novel Pyrimidine Compounds in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro evaluation of novel pyrimidine compounds using standard cell culture techniques. The protocols outlined below are designed to assess the cytotoxic and cytostatic effects of these compounds, elucidate their potential mechanisms of action, and provide a framework for further preclinical development.
Introduction to Pyrimidine Analogs in Drug Discovery
Pyrimidine analogs are a class of compounds that structurally mimic naturally occurring pyrimidine bases (cytosine, thymine, and uracil).[1][2] Due to their structural similarity, they can interfere with the synthesis of nucleic acids (DNA and RNA), ultimately leading to the inhibition of cell division and, in some cases, cell death.[1][2][3] This makes them a cornerstone in the development of anticancer and antiviral therapies.[4] The primary mechanisms of action for many pyrimidine antagonists involve the inhibition of key enzymes in nucleotide metabolism or their incorporation into DNA or RNA, leading to dysfunctional macromolecules.[1][3] When evaluating novel pyrimidine compounds, it is crucial to employ a battery of in vitro assays to characterize their biological activity.
Experimental Workflow for Compound Evaluation
A systematic approach is essential for the efficient and effective evaluation of novel pyrimidine compounds. The following workflow outlines the key stages of in vitro testing, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A streamlined workflow for the in vitro evaluation of novel pyrimidine compounds.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effects of a novel compound on cell proliferation and survival.[5][6] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.[7]
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel pyrimidine compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
b) XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.[10]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: After the compound treatment period, add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects.[11]
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12]
Protocol:
-
Cell Treatment: Treat cells with the novel pyrimidine compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol and incubate in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[12][14]
Cell Cycle Analysis
Pyrimidine analogs often interfere with DNA synthesis, leading to cell cycle arrest.[15] Flow cytometry analysis of DNA content is a standard method to assess the cell cycle distribution of a cell population.[16]
Protocol:
-
Cell Treatment: Treat cells with the novel pyrimidine compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[17]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Quantitative data from the assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: IC50 Values of Novel Pyrimidine Compounds in Different Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Compound A | MCF-7 | 15.2 ± 1.8 | 8.5 ± 0.9 |
| HeLa | 22.7 ± 2.5 | 12.1 ± 1.3 | |
| Compound B | MCF-7 | 5.8 ± 0.6 | 2.1 ± 0.3 |
| HeLa | 9.3 ± 1.1 | 4.7 ± 0.5 | |
| Doxorubicin | MCF-7 | 0.5 ± 0.07 | 0.2 ± 0.03 |
| (Control) | HeLa | 0.8 ± 0.1 | 0.4 ± 0.05 |
Table 2: Cell Cycle Distribution of Cancer Cells Treated with Compound B (IC50 concentration) for 24 hours
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.9 |
| Compound B | 20.7 ± 2.2 | 65.9 ± 4.3 | 13.4 ± 1.8 |
| 5-Fluorouracil | 18.5 ± 1.9 | 70.2 ± 5.1 | 11.3 ± 1.5 |
| (Control) |
Signaling Pathway Visualization
Novel pyrimidine compounds typically exert their effects by interfering with the pyrimidine biosynthesis pathway, leading to a depletion of nucleotides required for DNA and RNA synthesis. This can trigger cell cycle arrest and apoptosis.
Caption: Potential mechanism of action of novel pyrimidine compounds.
This application note provides a foundational framework for the in vitro assessment of novel pyrimidine compounds. The results from these studies are critical for making informed decisions about which compounds warrant further investigation in more complex preclinical models.
References
- 1. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 5. opentrons.com [opentrons.com]
- 6. scielo.br [scielo.br]
- 7. ijprajournal.com [ijprajournal.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 15. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell cycle analysis by flow cytometry [bio-protocol.org]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine
Technical Support Center: Synthesis of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. The first step is a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling, to form the C-C bond between the pyrimidine core and the dimethylphenyl group. The second step is the regioselective bromination of the resulting intermediate at the 5-position of the pyrimidine ring.
Optimizing reaction conditions for Suzuki coupling with bromopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions with bromopyrimidines.
Troubleshooting Guide
Low or No Product Yield
Q: I am observing very low or no yield in my Suzuki coupling reaction with a bromopyrimidine. What are the potential causes and how can I improve the yield?
A: Low yields in Suzuki couplings involving bromopyrimidines can stem from several factors. The electron-deficient nature of the pyrimidine ring and potential catalyst inhibition by its nitrogen atoms are common challenges.[1] Here is a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. While Pd(PPh3)4 is a common starting point, other catalyst systems may offer better performance. For instance, catalyst systems composed of Pd and dialkylbiphenylphosphino ligands have shown high activity for challenging heterocyclic substrates.[2] Consider screening different catalysts and ligands.
-
Base Selection: The base plays a crucial role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. For instance, K₃PO₄ has been used successfully with Pd(PPh₃)₄ in 1,4-dioxane. If ester groups are present in your substrates, using a milder base like KF can prevent hydrolysis.
-
Solvent Choice: The solvent influences the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents like 1,4-dioxane, DMF, and THF, often in combination with water, are frequently used.[3][4][5] The optimal solvent or solvent mixture may need to be determined empirically. A 2:1 mixture of 1,4-dioxane and water has been shown to be effective in some cases.[6]
-
Temperature: Suzuki couplings are often performed at elevated temperatures (e.g., 70-120 °C) to facilitate the reaction.[1][7] However, excessively high temperatures can lead to catalyst decomposition or side reactions. Optimization of the reaction temperature is recommended.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[8] Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst oxidation and deactivation.[9]
-
Reactant Quality: Ensure the purity of your bromopyrimidine, boronic acid/ester, and solvents. Impurities can poison the catalyst or participate in unwanted side reactions.
Side Reactions and Byproduct Formation
Q: I am observing significant amounts of byproducts, such as the debrominated pyrimidine or homocoupled products. How can I minimize these side reactions?
A: The formation of byproducts is a common issue. Here’s how to address the most frequent ones:
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Protodeboronation: This is the protonolysis of the boronic acid, leading to the formation of an Ar-H species instead of the desired cross-coupled product.[10] This side reaction is often promoted by acidic or basic conditions and elevated temperatures.[1]
-
Mitigation Strategies:
-
Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can exhibit greater stability and undergo slow release of the boronic acid.[10][11]
-
Carefully control the reaction pH. Aryl boronic acids with electron-withdrawing groups are particularly susceptible to protodeboronation at higher pH.[1]
-
Minimize reaction time and temperature where possible.
-
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the bromopyrimidine.
-
Mitigation Strategies:
-
Ensure a truly oxygen-free environment, as oxygen can promote the homocoupling of boronic acids.[8]
-
Adjust the stoichiometry of the reactants. Using a slight excess of the bromopyrimidine can sometimes reduce boronic acid homocoupling.[9]
-
The choice of catalyst and ligands can also influence the extent of homocoupling.
-
-
-
Dehalogenation: The bromo group on the pyrimidine can be replaced by a hydrogen atom.
-
Mitigation Strategies:
-
This can sometimes be suppressed by protecting a nearby nitrogen on the heterocyclic ring, though this is more commonly discussed for other heterocycles like pyrroles.[12]
-
Optimizing the catalyst system and reaction conditions can also help minimize this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst is best for the Suzuki coupling of bromopyrimidines?
A: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, here are some commonly used and effective catalyst systems:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, commercially available catalyst that is effective in many cases.[1]
-
Pd(OAc)₂ or Pd₂(dba)₃ with Phosphine Ligands: These Pd(II) and Pd(0) sources are often used in combination with phosphine ligands. The choice of ligand is critical for tuning the reactivity and stability of the catalyst. Bulky, electron-rich phosphines are often beneficial.[9][13]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is another robust catalyst that often gives good yields.[9]
Q: What is the role of the base in the Suzuki coupling reaction?
A: The base is essential for the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[14] The base also neutralizes the acidic byproducts generated during the reaction.
Q: Can I perform Suzuki coupling on a pyrimidine ring with multiple halogen atoms?
A: Yes, it is possible to perform selective Suzuki coupling on polyhalogenated pyrimidines. The reactivity of the halogens generally follows the order I > Br > Cl. This difference in reactivity can be exploited to achieve regioselective cross-coupling. For example, in a dichloropyrimidine, it is possible to selectively substitute one chlorine atom over the other under optimized conditions.[6]
Q: My bromopyrimidine has poor solubility. What can I do?
A: Poor solubility can hinder the reaction.[3] Here are some suggestions:
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find one in which your substrate has better solubility at the reaction temperature. Chlorinated aromatics like chlorobenzene have been suggested for solubilizing some insoluble compounds.[3]
-
Elevated Temperature: Increasing the reaction temperature can improve solubility.
-
Microwave Irradiation: Microwave-assisted synthesis can be effective as it allows for rapid heating to high temperatures, which can improve both solubility and reaction rates.[6]
Data and Protocols
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Bromopyrimidines
| Bromopyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-formylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 30 | |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | MW, 15 min | 80 | [6] |
| Solid-supported chloropyrimidine | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 | Moderate | [13] |
Experimental Protocol: General Procedure for Suzuki Coupling of a Bromopyrimidine
Materials:
-
Bromopyrimidine (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. mdpi.com [mdpi.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Answered: 3-bromo-pyrimidine and furan-3-boronic acid suzuki cross coupling reaction mechanism | bartleby [bartleby.com]
Technical Support Center: Purification of Substituted Pyrimidine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with substituted pyrimidine intermediates.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of substituted pyrimidine intermediates in a question-and-answer format.
Problem: My substituted pyrimidine intermediate is soluble only in high-boiling point solvents like DMF or DMSO, making purification by standard chromatography and crystallization difficult.
Answer: This is a common challenge. Here are several strategies to consider:
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Anti-solvent Crystallization: Dissolve your compound in a minimum amount of hot DMF or DMSO and then slowly add an anti-solvent (a solvent in which your compound is insoluble but is miscible with DMF/DMSO) to induce crystallization.[1] Common anti-solvents to try include water, diethyl ether, or aliphatic hydrocarbons like hexane.
-
Diffusion Crystallization: This method can yield high-quality crystals. Dissolve your compound in a small amount of DMF or DMSO in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., dichloromethane, diethyl ether). The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting crystal growth.[1] One successful example involved dissolving the compound in DMF and placing it in a tank containing DCM overnight to obtain pure crystals.[1]
-
Specialized Chromatography:
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase HPLC or flash chromatography can be effective, even when starting from a DMF or DMSO solution. You will likely need to dilute your sample significantly with the mobile phase to ensure proper loading.
-
Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for polar compounds and can be an alternative to normal-phase chromatography.[2]
-
Problem: I am observing significant product loss or decomposition during silica gel flash chromatography.
Answer: Substituted pyrimidines, being basic, can interact strongly with the acidic silica gel, leading to streaking, poor separation, and sometimes decomposition. Here are some solutions:
-
Deactivating the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This is often done by pre-treating the silica with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Solvent System Modification: Adding a small amount of a basic modifier like triethylamine or pyridine to your eluent can help to reduce tailing and improve the recovery of your compound.
Problem: My pyrimidine intermediate is contaminated with unreacted starting materials like urea or thiourea.
Answer: Urea and thiourea are highly polar and can be challenging to remove completely.
-
Aqueous Washes: If your product is sufficiently soluble in an organic solvent, you can perform multiple aqueous washes of the organic layer to remove the highly water-soluble urea or thiourea.
-
Acid-Base Extraction: If your pyrimidine has a basic nitrogen that can be protonated, you can use an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your pyrimidine intermediate will move to the aqueous layer as a salt. The layers can then be separated, and the aqueous layer basified (e.g., with NaOH) to precipitate your purified product, which can then be extracted back into an organic solvent.[3][4][5][6]
-
Recrystallization: A carefully chosen recrystallization solvent can often leave highly polar impurities like urea in the mother liquor.
Problem: I am struggling to remove polar, colored impurities from my pyrimidine product.
Answer: Colored impurities are often highly conjugated byproducts.
-
Charcoal Treatment: Dissolving your crude product in a suitable solvent and briefly stirring with activated charcoal can effectively adsorb colored impurities. Be aware that this can also lead to some loss of your desired product.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. Experiment with different solvents and solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Solvent Extraction: If the impurities have different polarities than your product, liquid-liquid extraction can be a powerful tool.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in substituted pyrimidine synthesis?
A1: Impurities can arise from various sources, including:
-
Side Reactions: Incomplete reactions or side reactions can lead to the presence of starting materials and byproducts. For example, in the Biginelli reaction, side products can form from the self-condensation of the β-ketoester or the reaction of the aldehyde with urea.[8]
-
Degradation: The pyrimidine ring can be susceptible to degradation under harsh reaction conditions (e.g., strong acids or bases, high temperatures).
-
Reagents and Solvents: Impurities from the reagents and solvents used in the synthesis can be carried through to the final product.[7]
Q2: How can I choose a suitable solvent for the recrystallization of my substituted pyrimidine intermediate?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at the solvent's boiling point and poorly soluble at low temperatures. A general rule of thumb is "like dissolves like". For pyrimidines, which are often polar, polar solvents like ethanol, isopropanol, or acetonitrile can be good starting points.[9][10] Often, a two-solvent system (one in which the compound is soluble and one in which it is not) provides the best results.[11][12] Common mixed solvent systems include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[9]
Q3: What analytical techniques are most useful for assessing the purity of my substituted pyrimidine intermediate?
A3: A combination of techniques is often necessary for a complete purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your sample and can be used to resolve closely related impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help to identify unknown impurities.
Q4: Can acid-base extraction be used to purify all substituted pyrimidines?
A4: Acid-base extraction is most effective for pyrimidines with a sufficiently basic nitrogen atom that can be protonated by a dilute acid.[5][6] The pKa of the substituted pyrimidine will determine the pH range required for successful extraction. It is less effective for pyrimidines with electron-withdrawing groups that significantly reduce the basicity of the ring nitrogens.
Data Presentation
Table 1: Common Solvents for Recrystallization of Substituted Pyrimidines
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Good general-purpose solvent for many pyrimidines. |
| Isopropanol | Polar | 82 | Similar to ethanol, can sometimes offer better crystal formation. |
| Acetonitrile | Polar | 82 | Useful for moderately polar pyrimidines. |
| Ethyl Acetate/Hexane | Medium Polarity (adjustable) | Variable | A versatile two-solvent system; the ratio can be adjusted to optimize solubility. |
| Dichloromethane/Hexane | Medium Polarity (adjustable) | Variable | Another common two-solvent system, good for less polar pyrimidines. |
| Water | Highly Polar | 100 | Can be used as a solvent for highly polar pyrimidines or as an anti-solvent. |
| Dimethylformamide (DMF)/Anti-solvent | Highly Polar | 153 | For compounds with poor solubility in common solvents. Requires an anti-solvent to induce crystallization.[1] |
| Dimethyl Sulfoxide (DMSO)/Anti-solvent | Highly Polar | 189 | Similar to DMF, for poorly soluble compounds.[1] |
Experimental Protocols
Protocol 1: General Procedure for Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine intermediate in the minimum amount of a hot solvent in which it is readily soluble ("solvent 1").
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, slowly add a second solvent in which the compound is insoluble ("solvent 2" or "anti-solvent") dropwise until the solution becomes faintly cloudy.[11]
-
Re-dissolution: Add a few drops of "solvent 1" back into the solution until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For better yields, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold "solvent 2," and dry them under vacuum.[11]
Protocol 2: Acid-Base Extraction for Purification of a Basic Pyrimidine Intermediate
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyrimidine intermediate will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (check with pH paper). The purified pyrimidine intermediate should precipitate out.
-
Back-Extraction: Extract the precipitated product back into an organic solvent (e.g., dichloromethane).
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.[6]
Visualizations
Figure 1. A generalized workflow for the purification and analysis of substituted pyrimidine intermediates.
Figure 2. A decision-making diagram for troubleshooting common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. davuniversity.org [davuniversity.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solutions.sulzer.com [solutions.sulzer.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. reddit.com [reddit.com]
- 13. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of Pyrimidine Compounds in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the solubility challenges of pyrimidine compounds in biological assays.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving pyrimidine compounds with limited solubility.
Issue 1: Compound Precipitates Upon Addition to Aqueous Assay Buffer
Potential Causes:
-
The compound's aqueous solubility limit has been exceeded.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
The pH of the buffer is not optimal for the compound's solubility.[1][2]
Troubleshooting Steps:
-
Determine the Compound's Solubility:
-
Optimize Solvent Concentration:
-
While high concentrations of organic solvents can be toxic to cells, a slight increase in the final concentration of a co-solvent like DMSO might be necessary.[2] It is crucial to run a vehicle control to assess the solvent's effect on the assay.
-
-
Adjust Buffer pH:
-
Utilize Solubilizing Excipients:
-
Consider the addition of solubilizing agents to your assay buffer.
-
Troubleshooting Workflow for Compound Precipitation
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Ensuring Accuracy and Reproducibility of MTT Assays for Cytotoxic Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy and reproducibility of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assays when evaluating cytotoxic pyrimidine analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during MTT assays with cytotoxic pyrimidines, offering potential causes and solutions in a question-and-answer format.
Q1: Why are my replicate wells showing high variability?
High variability between replicate wells is a common issue that can obscure the true cytotoxic effect of your pyrimidine compound.
-
Potential Causes:
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Uneven cell seeding: Inconsistent number of cells in each well.
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Pipetting errors: Inaccurate dispensing of cells, MTT reagent, or solubilization solution.
-
Edge effects: Evaporation from wells on the outer edges of the plate can concentrate media components and affect cell growth.
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Cell clumping: Cells not being in a single-cell suspension before seeding.
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Incomplete formazan solubilization: Crystals not fully dissolved before reading the absorbance.
-
-
Solutions:
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Ensure a homogenous cell suspension: Gently swirl the cell suspension before each aspiration to prevent settling.
-
Use a multichannel pipette: This can improve consistency when seeding cells and adding reagents.
-
Minimize edge effects: Fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
-
Proper mixing: After adding the solubilization solution, ensure complete dissolution of formazan crystals by shaking the plate on an orbital shaker or by gentle pipetting.[1]
-
Visual inspection: Before reading, visually inspect the plate under a microscope to confirm uniform cell growth and complete formazan dissolution.
-
Q2: My untreated control wells have low absorbance values. What could be the reason?
Low absorbance in control wells suggests a problem with cell viability or the assay itself, independent of the cytotoxic compound.
-
Potential Causes:
-
Low cell number: Insufficient number of viable cells seeded.
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Poor cell health: Cells may be unhealthy, senescent, or from a high passage number.
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Contamination: Bacterial or fungal contamination can affect cell metabolism.
-
Incorrect MTT concentration or incubation time: Suboptimal conditions for formazan formation.
-
-
Solutions:
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Optimize cell seeding density: Perform a cell titration experiment to determine the optimal number of cells per well that gives a linear absorbance response.
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Use healthy, low-passage cells: Ensure cells are in the exponential growth phase.
-
Check for contamination: Regularly screen cell cultures for mycoplasma and other contaminants.
-
Optimize MTT incubation: Typically, a 2-4 hour incubation at 37°C is sufficient, but this may need to be optimized for your specific cell line.[1]
-
Q3: I'm observing an unexpected increase in absorbance at high concentrations of my cytotoxic pyrimidine. Why is this happening?
This paradoxical effect can be a significant source of error and misinterpretation.
-
Potential Causes:
-
Compound interference: The pyrimidine analog itself may chemically reduce the MTT reagent, leading to a false-positive signal for viability. Some anticancer drugs have been shown to cause an increase in absorbance values in a cell-free system.
-
Altered cellular metabolism: Some cytotoxic agents can induce a temporary increase in metabolic activity as a stress response before cell death, leading to higher MTT reduction.[2]
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Compound precipitation: The pyrimidine analog may precipitate at high concentrations, scattering light and leading to artificially high absorbance readings.
-
-
Solutions:
-
Run a cell-free control: Incubate your pyrimidine analog with MTT and media (without cells) to check for direct reduction of MTT.[2]
-
Use an alternative viability assay: Consider using an assay with a different mechanism, such as the lactate dehydrogenase (LDH) release assay (measures membrane integrity) or a crystal violet assay (measures cell number), to confirm your results.
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Microscopic examination: Visually inspect the wells for any precipitate.
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Solubility check: Ensure your compound is fully dissolved at the tested concentrations in the culture medium.
-
Q4: The formazan crystals are not dissolving completely. What should I do?
Incomplete solubilization of formazan crystals is a frequent problem that leads to inaccurate and highly variable results.[1]
-
Potential Causes:
-
Inappropriate solvent: The chosen solvent may not be effective for your cell line.
-
Insufficient solvent volume or mixing: Not enough solvent or inadequate agitation to dissolve the crystals.
-
Presence of serum or phenol red: These components in the culture medium can interfere with formazan solubilization.[3]
-
-
Solutions:
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Choice of solvent: Dimethyl sulfoxide (DMSO) is a common and effective solvent.[1] Acidified isopropanol or a solution of sodium dodecyl sulfate (SDS) in HCl are also good alternatives.[1][4]
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Ensure complete mixing: Use an orbital shaker for 15-30 minutes or gently pipette up and down to ensure all crystals are dissolved.[1]
-
Remove culture medium: Before adding the solubilization solution, carefully aspirate the medium containing MTT. For suspension cells, centrifugation of the plate followed by careful aspiration of the supernatant is recommended.[1]
-
Use phenol red-free medium: If interference is suspected, switch to a medium without phenol red for the duration of the assay.
-
Data Presentation: Optimizing MTT Assay Parameters
The following tables summarize key experimental parameters that should be optimized for your specific cell line and cytotoxic pyrimidine.
Table 1: Recommended Cell Seeding Densities for 96-well Plates
| Cell Growth Rate | Seeding Density (cells/well) |
| Fast-growing (e.g., HeLa) | 1,000 - 5,000 |
| Slow-growing (e.g., MCF-7) | 5,000 - 15,000 |
| Suspension cells (e.g., Jurkat) | 10,000 - 50,000 |
Note: These are starting recommendations. Optimal seeding density should be determined experimentally to ensure cells are in the logarithmic growth phase throughout the assay.
Table 2: MTT Reagent and Incubation Parameters
| Parameter | Recommended Range | Notes |
| MTT Stock Concentration | 5 mg/mL in sterile PBS | Store protected from light at -20°C. |
| Final MTT Concentration | 0.5 mg/mL | Add 10 µL of 5 mg/mL stock to 100 µL of culture medium. |
| Incubation Time | 2 - 4 hours | May need optimization depending on the cell line's metabolic rate. |
| Incubation Temperature | 37°C | Standard cell culture incubator conditions. |
Table 3: Formazan Solubilization Reagents
| Reagent | Preparation | Incubation |
| DMSO | 100% | 15-30 minutes at room temperature with shaking. |
| Acidified Isopropanol | 0.04 N HCl in isopropanol | 15-30 minutes at room temperature with shaking. |
| SDS Solution | 10% SDS in 0.01 M HCl | Can be incubated overnight at 37°C for difficult-to-solubilize crystals.[4] |
Experimental Protocols
A detailed, optimized protocol is crucial for reproducibility.
Optimized MTT Assay Protocol for Cytotoxic Pyrimidines
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Cell Seeding:
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Harvest cells in their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the predetermined optimal seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare a serial dilution of the cytotoxic pyrimidine in the appropriate culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO (or another appropriate solubilization agent) to each well.
-
Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
It is recommended to also measure the absorbance at a reference wavelength of 630 nm to subtract background noise.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of the experimental workflow and the underlying biological principles.
References
Troubleshooting unexpected side products in multi-step pyrimidine synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected side products and other issues during multi-step pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction yield is significantly lower than expected. What are the common causes?
Low yields in the Biginelli reaction, a cornerstone of 3,4-dihydropyrimidin-2(1H)-one (DHPM) synthesis, can often be attributed to several factors. The original protocol, which involves heating a mixture of an aldehyde, a β-ketoester, and urea in ethanol with a catalytic amount of strong acid like HCl, is known for producing low yields, especially with substituted aromatic and aliphatic aldehydes.[1][2] Key areas to investigate include:
-
Catalyst Choice and Amount: The reaction is acid-catalyzed, and the choice of catalyst can significantly impact the yield.[1][3] Insufficient catalyst may lead to a slow and incomplete reaction.[1] Conversely, overly harsh acidic conditions can promote side reactions. Modern protocols often use Lewis acids (e.g., Yb(OTf)₃, InBr₃, FeCl₃) or milder Brønsted acids to improve yields.[3][4]
-
Reaction Conditions: Temperature and reaction time are critical. Inadequate heating may result in an incomplete reaction, while excessive heat can lead to degradation of starting materials or products. Solvent-free conditions or the use of alternative solvents can sometimes dramatically improve yields.[4][5]
-
Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea can interfere with the reaction and generate side products. Aldehydes are particularly susceptible to oxidation.
-
Equilibrium and Reversibility: The initial steps of the proposed reaction mechanism, such as the condensation between the aldehyde and urea, can be reversible.[3][6] Reaction conditions should favor the forward reaction towards the final cyclized product.
Q2: I've isolated a linear, uncyclized product instead of the expected dihydropyrimidinone. Why did the final cyclization step fail?
The formation of a linear intermediate that fails to cyclize is a known, though less common, side reaction in Biginelli-type syntheses. This indicates that while the initial condensation steps may have occurred, the final intramolecular cyclization and dehydration are being inhibited.
One study investigating the Biginelli reaction with lawsone (2-hydroxy-1,4-naphthoquinone) as the β-dicarbonyl component found that under various conditions, no cyclized DHPM was formed.[7][8] Instead, "Biginelli-linear" derivatives were isolated in high yields, particularly under mechanochemical conditions.[7][8] Attempts to cyclize these isolated linear products under various conditions were largely unsuccessful, suggesting a high energy barrier for the cyclization step with this specific substrate.[7]
Potential reasons for cyclization failure include:
-
Steric Hindrance: Bulky substituents on the aldehyde, β-dicarbonyl compound, or urea/thiourea can sterically hinder the conformation required for the final ring-closing step.
-
Electronic Effects: The electronic properties of the substrates can influence the nucleophilicity of the terminal nitrogen atom and the electrophilicity of the carbonyl carbon involved in the cyclization.
-
Substrate-Specific Stability: In some cases, the linear intermediate may be unusually stable, creating a thermodynamic sink that disfavors cyclization.[7]
Q3: My reaction has produced a complex mixture of products that is difficult to purify. What are the likely side products?
A complex product mixture often arises from competing reaction pathways. In the context of the Biginelli reaction, the three components can react with each other in various ways if the main reaction pathway is not sufficiently favored.
Possible side products include:
-
Knoevenagel Condensation Product: The aldehyde and the β-ketoester can undergo a Knoevenagel condensation.
-
Aldol Condensation Product: The aldehyde can undergo self-condensation, or it can react with the enolizable β-ketoester in an aldol-type reaction.
-
Urea-Aldehyde Condensation Products: The aldehyde and urea can form various condensation products without the involvement of the β-ketoester.
-
Hantzsch-type Pyridines: Symmetrical dihydropyridines can form from the reaction of the aldehyde, the β-ketoester, and an ammonia source (if present as an impurity or from urea decomposition).
The reaction mechanism dictates which of these side reactions are more likely. The currently accepted mechanism for the Biginelli reaction posits that the rate-determining step is the nucleophilic addition of the urea to the aldehyde, followed by cyclization.[9] If other pathways compete effectively with this initial step, a mixture of products will result.
Troubleshooting Summary
The following table summarizes common issues, their probable causes, and suggested solutions to guide your experimental troubleshooting.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield of Dihydropyrimidinone (DHPM) | Inefficient catalyst or incorrect catalyst loading.[1] | Screen different Brønsted or Lewis acid catalysts (e.g., Yb(OTf)₃, InCl₃, FeCl₃). Optimize catalyst loading (typically 5-10 mol%). |
| Suboptimal reaction temperature or time. | Systematically vary the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time. | |
| Unsuitable solvent or solvent-free conditions not attempted. | Try alternative solvents (e.g., ethanol, acetonitrile, or solvent-free grinding).[4] | |
| Purity of reagents, especially the aldehyde. | Use freshly distilled or purified aldehydes. Ensure the β-ketoester and urea are of high purity. | |
| Isolation of an Uncyclized Linear Intermediate | Steric hindrance from bulky substrates. | Use less sterically demanding starting materials if possible. |
| Electronic effects deactivating the cyclization step. | Modify the electronic properties of the substrates (e.g., use electron-donating or withdrawing groups) to favor cyclization. | |
| High stability of the linear intermediate.[7] | Attempt cyclization of the isolated intermediate under more forcing conditions (higher temperature, stronger acid catalyst), though this may not always be successful.[7] | |
| Complex Product Mixture / Difficult Purification | Competing side reactions (Knoevenagel, Aldol, etc.). | Adjust reaction conditions to favor the Biginelli pathway. Lowering the temperature may help. Ensure the stoichiometry of reactants is correct. |
| Degradation of starting materials or product. | Use milder reaction conditions (e.g., a less aggressive catalyst, lower temperature). Reduce the reaction time. | |
| Catalyst interference during workup. | Choose a catalyst that is easily removed, such as a solid-supported acid or a water-soluble catalyst.[1][3] | |
| Reaction Fails to Start (No Product Formation) | Inactive catalyst. | Ensure the catalyst has not been deactivated by moisture or other impurities. |
| Low reactivity of starting materials. | Use more reactive starting materials (e.g., aldehydes without strong electron-withdrawing groups). Increase the reaction temperature or use microwave irradiation.[3] |
Key Experimental Protocols
General Protocol for the Synthesis of Dihydropyrimidin-2(1H)-ones via the Biginelli Reaction
This protocol is a generalized procedure based on modern variations of the Biginelli reaction that often provide higher yields than the original method.[1][2]
Materials:
-
Aldehyde (1.0 mmol, 1 equiv)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol, 1 equiv)
-
Urea or Thiourea (1.5 mmol, 1.5 equiv)
-
Catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Solvent (e.g., Ethanol or Acetonitrile, 10 mL) or solvent-free conditions
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the catalyst (0.1 mmol).
-
If using a solvent, add the solvent (10 mL). If running solvent-free, ensure the reagents are finely ground and mixed thoroughly.[4]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, collect it by vacuum filtration.[2]
-
If no precipitate forms, pour the reaction mixture into cold water or onto crushed ice to induce precipitation of the crude product.
-
Collect the crude product by vacuum filtration and wash it with cold water and a minimal amount of cold ethanol.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or methanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.[2]
Visualized Workflows and Mechanisms
The following diagrams illustrate the key reaction pathway for the Biginelli synthesis and a logical workflow for troubleshooting common issues.
Caption: Proposed mechanism for the Biginelli reaction highlighting the key intermediates.
Caption: A decision-tree workflow for troubleshooting unexpected results in pyrimidine synthesis.
References
- 1. redalyc.org [redalyc.org]
- 2. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Unprecedented linear products by a mechanochemically activated Biginelli reaction using lawsone - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D3MR00032J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
Mitigating catalyst poisoning in palladium-catalyzed reactions of pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate catalyst poisoning in palladium-catalyzed reactions involving pyrimidine substrates.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no product yield is a common issue in palladium-catalyzed cross-coupling reactions of pyrimidines. This is often attributed to catalyst poisoning by the nitrogen atoms in the pyrimidine ring, which can coordinate strongly to the palladium center and deactivate it.
Possible Causes and Solutions:
-
Catalyst Poisoning by Pyrimidine Substrate: The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can bind to the palladium catalyst, inhibiting its catalytic activity.
-
Solution 1: Choice of Ligand: Sterically bulky and electron-rich phosphine ligands can shield the palladium center and prevent strong coordination with the pyrimidine nitrogen. Ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos) are designed to enhance catalyst stability and activity.[1]
-
Solution 2: Choice of Palladium Precursor: Using a Pd(0) source like Pd₂(dba)₃ can be more effective than Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) for reactions with coordinating heterocycles like pyrimidines.[2] This is because Pd(0) species have a weaker affinity for neutral σ-donors like pyrimidines compared to the more electrophilic Pd(II) species.[2]
-
Solution 3: Substrate Purity: Ensure the pyrimidine starting material is free from impurities that can act as catalyst poisons, such as sulfur-containing compounds.[3] Purification of starting materials via recrystallization or column chromatography is recommended.
-
-
Decomposition of Boronic Acids/Esters (in Suzuki-Miyaura Coupling): Boronic acids and their derivatives can be unstable under reaction conditions, leading to low yields.[4]
-
Solution: Use stable boronic esters (e.g., pinacol esters) or ensure the reaction is performed under rigorously inert conditions to prevent degradation. The choice of base is also critical; weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are often preferred over stronger bases like hydroxides or alkoxides when dealing with sensitive substrates.
-
-
Improper Reaction Conditions: Incorrect solvent, base, temperature, or reaction time can significantly impact the yield.
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
The formation of undesired side products can compete with the desired cross-coupling reaction, reducing the overall yield and complicating purification.
Possible Causes and Solutions:
-
Homocoupling of Boronic Acids: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[4]
-
Solution: Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Using a Pd(0) source can also minimize homocoupling.
-
-
Dehalogenation of the Pyrimidine Substrate: This can occur, particularly with more reactive aryl halides, and is often solvent-dependent.
-
Solution: Switching to a less polar solvent like toluene may reduce the extent of dehalogenation compared to more polar aprotic solvents like dioxane or DMF.[9] The choice of ligand can also influence this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalyst poisons in reactions with pyrimidines?
A1: The primary poison is often the pyrimidine substrate itself, due to the coordinating nitrogen atoms.[2] Other common poisons include sulfur compounds, which may be present as impurities in the starting materials, and excess cyanide ions in cyanation reactions. Water and oxygen can also contribute to catalyst deactivation through oxidative pathways.[3][4]
Q2: How can I tell if my catalyst is being poisoned?
A2: Signs of catalyst poisoning include a stalled reaction (no further conversion of starting material to product), a significant decrease in reaction rate, or the formation of palladium black (precipitated metallic palladium), which indicates catalyst decomposition.
Q3: What type of phosphine ligands are best for mitigating catalyst poisoning by pyrimidines?
A3: Bulky, electron-rich dialkylbiaryl phosphine ligands are generally recommended.[10][11][12] These ligands promote the formation of stable, monoligated Pd(0) species that are highly active and less susceptible to poisoning by coordinating substrates like pyrimidines. Examples include XPhos, SPhos, and other ligands from the Buchwald group.[1]
Q4: Are there alternatives to phosphine ligands?
A4: Yes, N-heterocyclic carbene (NHC) ligands can also be effective. They form strong bonds with palladium and can promote high catalytic activity and stability.
Q5: How can I remove residual palladium from my final product?
A5: Several methods can be employed to remove residual palladium:
-
Column Chromatography: Often effective at removing a significant portion of the palladium.[13]
-
Activated Carbon: Can be used to adsorb palladium, but may also lead to loss of the desired product.
-
Metal Scavengers: Solid-supported scavengers with functional groups that chelate palladium (e.g., thiol-based resins like QuadraPure™ TU or silica-based scavengers like SiliaMetS® Thiol) are highly effective at reducing palladium levels to parts-per-million (ppm) concentrations.[13][14]
Data Presentation
Table 1: Performance of Scavengers in Palladium Removal
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| QuadraPure™ TU | >1200 | <10 | >99.2 | [15] |
| Si-TMT (Silica-based) | 2239 | 20 | 99.1 | [5] |
| MP-TMT (Polystyrene-based) | ~800 | <10 | >98.7 | |
| SiliaMetS® Thiol | 2000 | 70 | 96.5 | [16] |
| Activated Carbon (Darco KB-G) | 1668 | 633 | 62.1 | [16] |
Table 2: Effect of Reaction Conditions on Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Solvent | Base | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 81 | [7][8] |
| 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 120 | 15 | Lower (side products) | [7][8] |
| THF/H₂O (1:1) | K₂CO₃ | 100 | 15 | ~70 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Chloropyrimidine derivative
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add the chloropyrimidine (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
In a separate vial, weigh the palladium catalyst and ligand (if separate) and add to the reaction flask under a positive flow of inert gas. For Pd(PPh₃)₄, a loading of 0.5-5 mol% is typical.[7][8]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium Removal using a Thiol-Based Scavenger Resin
Materials:
-
Crude reaction mixture containing the desired product and residual palladium
-
Thiol-based scavenger resin (e.g., QuadraPure™ TU)
-
Suitable solvent
-
Filtration apparatus
Procedure:
-
After the reaction work-up, dissolve the crude product in a suitable organic solvent.
-
Add the scavenger resin to the solution. The amount of resin will depend on the initial palladium concentration and the resin's capacity (typically 5-10 weight equivalents relative to the estimated palladium content).
-
Stir the mixture at room temperature or slightly elevated temperature for a period of 1 to 24 hours. The progress of palladium removal can be monitored by ICP-MS analysis of small aliquots.
-
Once the palladium level is acceptable, remove the resin by filtration.
-
Wash the resin with fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalyst deactivation pathway by pyrimidine coordination and mitigation strategies.
Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed pyrimidine reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Stability of Pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with pyrimidine derivatives in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine derivative shows high clearance and a short half-life in initial in vivo studies. What are the likely causes?
A1: High clearance and a short half-life for pyrimidine derivatives are often attributed to rapid metabolic degradation. The primary sites of metabolism are typically the liver and plasma. In the liver, cytochrome P450 (CYP) enzymes are major contributors to the metabolism of many compounds.[1] In plasma, enzymes such as hydrolases and esterases can degrade compounds, particularly those with susceptible functional groups like esters or amides.[2][3]
Q2: How can I improve the metabolic stability of my pyrimidine derivative?
A2: Several strategies can be employed to enhance metabolic stability:
-
Chemical Modification: Introducing chemical modifications to block sites of metabolism is a common approach. This can include:
-
Scaffold Hopping: Replacing a metabolically liable part of the molecule, such as a phenyl ring, with a more stable heterocyclic ring like pyridine or pyrimidine, can increase resistance to oxidative metabolism.[4]
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to an aromatic ring can deactivate it towards oxidative metabolism.
-
Blocking Metabolic "Hotspots": Identifying the specific atoms or functional groups that are most susceptible to metabolism and modifying them. For example, fluorination of a metabolically active site can prevent hydroxylation.
-
-
Prodrug Approach: A prodrug is an inactive or less active form of a drug that is metabolized into the active form in vivo. This can be used to protect a labile functional group from degradation until it reaches the target site.[5]
-
Formulation Strategies: Encapsulating the drug in a delivery system, such as liposomes or polymeric micelles, can protect it from metabolic enzymes and extend its circulation time.
Q3: What are the key in vitro assays to assess the stability of my pyrimidine derivative before moving to in vivo studies?
A3: Two fundamental in vitro assays are crucial for predicting in vivo stability:
-
Plasma Stability Assay: This assay determines the stability of a compound in plasma from different species (e.g., human, rat, mouse). It helps to identify degradation by plasma enzymes.[2][3][6]
-
Microsomal Stability Assay: This assay uses liver microsomes, which are rich in CYP enzymes, to assess a compound's susceptibility to hepatic metabolism. It provides data on the intrinsic clearance of the compound.[1][7][8][9]
Q4: I have identified several metabolites of my pyrimidine derivative. How do I interpret this information?
A4: Metabolite identification is key to understanding the metabolic pathways of your compound. By identifying the structure of the metabolites, you can pinpoint the "soft spots" in your molecule that are susceptible to metabolism. This information is invaluable for guiding medicinal chemistry efforts to improve stability. For example, if you identify a hydroxylated metabolite, you know that the corresponding position on the parent molecule is a site of oxidation.
Troubleshooting Guides
Troubleshooting Poor Stability in Plasma Stability Assays
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of the compound (short half-life) | Hydrolysis of labile functional groups (e.g., esters, amides) by plasma esterases or other hydrolases.[2][3] | - Modify the labile functional group. For example, replace an ester with a more stable amide or a bioisostere.- Consider a prodrug strategy to mask the labile group. |
| High variability between species | Differences in the types and activity of plasma enzymes between species. | - Test in plasma from multiple species (human, rat, mouse, dog) to understand interspecies differences early in development.- Prioritize optimization for human plasma stability if human use is the end goal. |
| Compound precipitates in plasma | Poor aqueous solubility of the compound. | - Check the solubility of the compound in the assay buffer.- Reduce the final concentration of the compound in the assay.- Increase the percentage of organic co-solvent (e.g., DMSO) if possible, but be mindful of its potential to inhibit enzyme activity. |
Troubleshooting Poor Stability in Microsomal Stability Assays
| Issue | Possible Cause | Suggested Solution |
| High intrinsic clearance (short half-life) | Extensive metabolism by cytochrome P450 (CYP) enzymes in the liver microsomes.[1] | - Identify the metabolic "hotspots" through metabolite identification studies.- Modify the compound to block these sites of metabolism (e.g., by adding a fluorine or chlorine atom).- Employ scaffold hopping to replace a metabolically labile moiety.[4] |
| No metabolism observed, even for control compounds | Inactive microsomes or missing cofactors. | - Ensure that the NADPH regenerating system was added and is active.- Verify the storage conditions and age of the liver microsomes.- Run a positive control compound with known metabolic properties to confirm assay performance. |
| Unexpected or unusual metabolites | Metabolism by less common enzymes or non-enzymatic degradation. | - Investigate the possibility of metabolism by other enzyme systems present in microsomes (e.g., flavin-containing monooxygenases).- Run a control incubation without NADPH to check for non-enzymatic degradation. |
Data Presentation: Impact of Structural Modifications on Metabolic Stability
The following table illustrates the impact of scaffold hopping on the metabolic stability of a hypothetical pyrimidine derivative.
| Compound | Modification | Human Liver Microsome Half-life (t1/2, min) | Reference |
| Analog 1 | Unsubstituted Phenyl Ring | 5 | Illustrative Data |
| Analog 2 | Phenyl ring replaced with a 2-pyridyl group | 35 | [4] |
| Analog 3 | Phenyl ring replaced with a pyrimidyl group | > 60 | [4] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
1. Objective: To determine the stability of a pyrimidine derivative in plasma.
2. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma from the desired species (e.g., human, rat, mouse), stored at -80°C
-
Phosphate buffered saline (PBS), pH 7.4
-
Internal standard (IS) in a suitable organic solvent (e.g., acetonitrile)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system
3. Procedure:
-
Thaw the plasma at 37°C.
-
Prepare the working solution of the test compound by diluting the stock solution with PBS to the desired concentration (e.g., 1 µM final concentration).
-
Add the test compound working solution to the wells of a 96-well plate.
-
Initiate the reaction by adding pre-warmed plasma to each well.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding cold acetonitrile containing the internal standard to the respective wells.[2]
-
Centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The half-life (t1/2) can be calculated from the slope (k) of the linear regression line using the equation: t1/2 = 0.693 / k.[2]
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay
1. Objective: To assess the metabolic stability of a pyrimidine derivative in the presence of human liver microsomes.
2. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (stored at -80°C)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard (IS) in a suitable organic solvent (e.g., acetonitrile)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system
3. Procedure:
-
Thaw the human liver microsomes on ice.
-
Prepare the incubation mixture by adding microsomes and the test compound to the phosphate buffer in a 96-well plate. Pre-incubate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[8]
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.[1]
-
Centrifuge the plate to pellet the microsomal proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the amount of the parent compound remaining.
4. Data Analysis:
-
Determine the percentage of the compound remaining at each time point.
-
Calculate the half-life (t1/2) as described in the plasma stability assay protocol.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).[9]
Visualizations
Metabolic Degradation Pathway of Pyrimidine Derivatives
Caption: General metabolic pathway of pyrimidine derivatives.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing pyrimidine derivative stability.
Troubleshooting Logic for High In Vivo Clearance
Caption: Decision tree for troubleshooting high clearance.
References
- 1. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 2. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Plasma Stability Assay | Domainex [domainex.co.uk]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Strategies to reduce off-target effects of pyrimidine-based inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate off-target effects during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How can I predict potential off-target effects of my new pyrimidine-based inhibitor before starting wet-lab experiments?
A: Predicting off-target interactions early can save significant time and resources. A computational or in silico approach is the recommended first step. These methods use the structure of your inhibitor to predict its binding affinity against a large panel of known proteins, particularly kinases.
Key computational strategies include:
-
Ligand-Based Methods: These approaches rely on the chemical structure of your molecule. They compare your inhibitor to databases of compounds with known targets. Techniques include 2D chemical similarity, Similarity Ensemble Approach (SEA), and machine learning models like artificial neural networks (aNN) and support vector machines (SVM).[1][2][3]
-
Structure-Based Methods: If the 3D structure of potential off-target proteins is known, methods like molecular docking can be used.[1] This simulates the interaction between your compound and the protein's binding pocket to predict binding affinity.
-
Integrated Approaches: Many platforms now combine multiple computational methods to generate a more reliable off-target profile.[1][2] These integrated frameworks can screen a molecule against hundreds or thousands of potential targets to flag those with the highest probability of interaction.
It is important to remember that these in silico predictions are probabilistic and require experimental validation.[4]
Q2: My inhibitor is causing an unexpected phenotype in my cell-based assay. How can I troubleshoot if this is an off-target effect?
A: An unexpected phenotype is a common sign of off-target activity. A systematic approach is needed to distinguish between on-target and off-target effects. The workflow below outlines a standard troubleshooting process.
The first crucial step is to confirm that your inhibitor engages its intended target in the cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) are ideal for this purpose.[5][6] If on-target engagement is confirmed, the next step is to perform an unbiased screen to identify other proteins the compound may be binding to.
Q3: What are the best experimental methods to identify all potential off-targets of my inhibitor?
A: To comprehensively map the interaction profile of your inhibitor, unbiased, proteome-wide methods are essential. These techniques do not require prior knowledge of potential off-targets.
-
Chemical Proteomics : This powerful technique identifies small molecule-protein interactions directly from complex biological samples like cell lysates.[7]
-
Compound-Centric Chemical Proteomics (CCCP) : Your inhibitor is immobilized on a solid support (like magnetic or agarose beads) and used as "bait" to capture binding proteins from a cell lysate.[8][9] These captured proteins are then identified using mass spectrometry (MS).
-
Activity-Based Protein Profiling (ABPP) : This method uses a probe that mimics your compound but also contains a reactive group to covalently link to the active sites of target enzymes.[8][10]
-
Limitations : A major consideration for chemical proteomics is that modifying the inhibitor by attaching it to a bead or adding a probe might alter its pharmacological activity.[8][10]
-
-
Thermal Proteome Profiling (TPP) / CETSA-MS : These methods overcome the need for drug modification.[10] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation. In a TPP experiment, cells are treated with the inhibitor, heated to various temperatures, and the remaining soluble proteins at each temperature are quantified by mass spectrometry. Off-targets are identified as proteins that show increased thermal stability in the presence of the drug.
Q4: How can I validate a specific protein that was identified as a potential off-target?
A: Once you have a list of potential off-targets from a screen, you must validate the interaction using an orthogonal (i.e., different and independent) method. The Cellular Thermal Shift Assay (CETSA) is a gold-standard method for confirming target engagement directly in intact cells or cell lysates.[5][6][11]
CETSA works on the principle that a protein becomes more thermally stable when bound to a ligand.[12] This stabilization can be measured. There are two main CETSA formats:
-
Melt Curve / Temperature Shift (Tagg) : Cells are treated with a fixed concentration of your inhibitor (or a vehicle control) and then heated across a range of temperatures. The temperature at which 50% of the protein denatures and precipitates is its aggregation temperature (Tagg). A shift to a higher Tagg in the presence of the drug confirms binding.[5]
-
Isothermal Dose-Response Fingerprint (ITDRF) : Cells are treated with increasing concentrations of your inhibitor and heated at a single, fixed temperature (chosen from the melt curve). A dose-dependent increase in the amount of soluble protein indicates target engagement.[5]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot
This protocol provides a general framework for validating a specific protein-inhibitor interaction in adherent cells.
Objective: To determine if a pyrimidine-based inhibitor binds to a suspected off-target protein in a cellular context.
Materials:
-
Adherent cell line expressing the protein of interest.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Pyrimidine-based inhibitor and vehicle control (e.g., DMSO).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Centrifuge capable of high speed (e.g., 20,000 x g).
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibody specific to the protein of interest.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a culture plate and grow until they reach ~80-90% confluency.
-
Treat the cells with the desired concentration of the inhibitor or vehicle control. Incubate under normal culture conditions (e.g., 37°C, 5% CO2) for a specified time (e.g., 1 hour).
-
-
Harvesting and Aliquoting:
-
Wash the cells with PBS and harvest them using a cell scraper.
-
Centrifuge the cell suspension to pellet the cells, discard the supernatant, and resuspend the pellet in lysis buffer.
-
Aliquot the cell lysate into PCR tubes for each temperature point to be tested.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermocycler.
-
Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a non-heated control (room temperature).[5]
-
After heating, immediately cool the samples on ice for 3 minutes.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction for each sample.
-
Normalize the samples by diluting them to the same final concentration.
-
Denature the samples with loading buffer and run them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensity for each lane.
-
Plot the relative band intensity against the temperature for both the vehicle- and inhibitor-treated samples to generate the CETSA melt curves. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
-
Q5: What structural modifications to my pyrimidine inhibitor can improve selectivity?
A: Improving selectivity involves modifying the inhibitor's structure to increase its affinity for the intended target while decreasing its affinity for off-targets. This is guided by Structure-Activity Relationship (SAR) studies. Because many kinases have a highly conserved ATP-binding pocket, achieving selectivity can be challenging.[9][13]
Key strategies for pyrimidine-based inhibitors include:
-
Modifying the Pyrimidine Core: Introducing substituents at different positions of the pyrimidine ring can exploit subtle differences between kinase active sites. Modifications at the 5-position of the pyrimidine core, for example, can be used to target the "gatekeeper" residue, which is a key determinant of selectivity.[14]
-
Exploring Side Chains: Altering the side chains at the 2- and 4-positions of the pyrimidine ring is a common strategy to develop more selective compounds.[14]
-
Creating Fused Systems: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrido[2,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine) creates a more rigid scaffold that can improve potency and selectivity.[15][16][17] For example, replacing a dichlorophenyl group with a dimethoxyphenyl group on a pyrido[2,3-d]pyrimidine scaffold was shown to convert a broad-spectrum inhibitor into a highly selective FGFr inhibitor.[16]
The following table presents data from a study on pyrido[2,3-d]pyrimidine derivatives, illustrating how small structural changes can dramatically alter the selectivity profile.[16]
| Compound | R Group (Position 2) | R' Group (Position 6) | PDGFr IC₅₀ (μM) | FGFr IC₅₀ (μM) | EGFr IC₅₀ (μM) | c-src IC₅₀ (μM) | Selectivity Profile |
| 4b | -NH₂ | 2,6-dichlorophenyl | 1.11 | 0.13 | 0.45 | 0.22 | Broadly Active |
| 6c | -NH(CH₂)₄N(Et)₂ | 2,6-dichlorophenyl | <0.3 | - | - | - | Improved Potency |
| 4e | -NH₂ | 3,5-dimethoxyphenyl | >50 | 0.060 | >50 | >50 | Highly FGFr Selective |
Data summarized from a study on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.[16]
This data clearly shows that changing the phenyl ring at position 6 (from 4b to 4e) eliminated activity against PDGFr, EGFr, and c-src, while increasing potency for FGFr, thereby creating a highly selective inhibitor.[16]
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
- 7. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Chiral Separation of Pyrimidine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of pyrimidine enantiomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Poor or No Resolution of Enantiomers
Q: I am not seeing any separation between my pyrimidine enantiomers. What are the initial steps to troubleshoot this?
A: When there is a complete lack of resolution, a systematic screening of different chiral stationary phases (CSPs) and mobile phase modes is the most effective approach.[1][2][3] Chiral separations are often unpredictable, and a successful method for one compound does not guarantee success for a structurally similar one.[3]
Recommended Actions:
-
Vary the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving chiral resolution.[1] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are highly versatile and successful for a broad range of compounds.[4][5] Also consider cyclodextrin-based and macrocyclic glycopeptide-based CSPs.[4][6]
-
Screen Different Mobile Phase Modes: Test a variety of mobile phase systems as they can significantly alter the chiral recognition mechanism.[1][3] The three primary modes to screen are:
-
Normal Phase (NP): Typically uses a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol.[7]
-
Reversed Phase (RP): Uses an aqueous buffer with an organic modifier like acetonitrile or methanol.[3]
-
Polar Organic (PO) Mode: Employs a polar organic solvent like methanol or acetonitrile, often with additives.[3]
-
-
Incorporate Additives: For basic pyrimidine compounds, adding a basic modifier like diethylamine (DEA) to the mobile phase in normal phase or polar organic mode can improve peak shape and selectivity.[7] For acidic pyrimidines, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[7]
-
Optimize Temperature: Temperature can influence selectivity.[3] Lowering the temperature often increases resolution, so consider running the separation at a reduced temperature (e.g., 10-15°C).[3]
Issue 2: Peak Tailing or Asymmetrical Peaks
Q: My peaks for the pyrimidine enantiomers are showing significant tailing. What is the likely cause and how can I improve the peak shape?
A: Peak tailing for basic compounds like many pyrimidines is often due to secondary interactions with acidic silanol groups on the silica support of the column.[4] It can also be caused by column overload or an inappropriate mobile phase pH.[6]
Recommended Actions:
-
Adjust Mobile Phase pH (Reversed Phase): Ensure the mobile phase pH is appropriate for your analyte. For basic pyrimidines, operating at a higher pH can suppress the ionization of the analyte and reduce interactions with silanols, though care must be taken to stay within the column's recommended pH range.[4] Conversely, a lower pH can protonate the analyte and may require an ion-pairing agent.
-
Use Mobile Phase Additives: In normal phase or polar organic mode, adding a small amount of a basic modifier like DEA (e.g., 0.1%) can effectively block the active sites on the stationary phase and improve peak symmetry.[7]
-
Check for Column Overload: Inject a more dilute sample to see if the peak shape improves. Overloading the column is a common cause of peak asymmetry.[6]
-
Reduce Injection Volume: A large injection volume, especially with a strong sample solvent, can lead to peak distortion.[6] Try reducing the injection volume.
-
Ensure Sample Solvent Compatibility: Ideally, dissolve your sample in the initial mobile phase to avoid peak shape issues.[5]
Issue 3: Poor Reproducibility or Drifting Retention Times
Q: I am observing inconsistent retention times and poor reproducibility in my chiral separations. What should I check?
A: Poor reproducibility can stem from several factors, including insufficient column equilibration, temperature fluctuations, and changes in the mobile phase composition.
Recommended Actions:
-
Ensure Thorough Column Equilibration: Chiral stationary phases, particularly polysaccharide-based ones, may require longer equilibration times than standard reversed-phase columns.[7] Allow at least 10-20 column volumes of the mobile phase to pass through the column before starting your analysis.
-
Control Column Temperature: Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient temperature can affect retention times and selectivity.[3]
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of volatile components. Prepare fresh mobile phase daily.
-
Check for System Leaks: Ensure all fittings in your HPLC or SFC system are secure, as leaks can cause pressure fluctuations and affect retention time stability.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is best for pyrimidine enantiomers?
A1: There is no single "best" CSP for all pyrimidine enantiomers. However, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly successful for a wide range of chiral compounds and are an excellent starting point for screening.[4][5] Cyclodextrin-based CSPs are also a good option, especially for compounds that can fit into their hydrophobic cavity.[6] A screening approach using a selection of different CSPs is the most effective strategy to find the optimal column for your specific pyrimidine derivative.[1][2]
Q2: How do I choose the initial mobile phase for screening?
A2: A common strategy is to screen a set of generic mobile phases for each column. For polysaccharide CSPs, a typical screening protocol would include:
-
Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) and Hexane/Ethanol (e.g., 90:10 v/v).[7]
-
Reversed Phase: Acetonitrile/Water with a buffer (e.g., ammonium acetate).
-
Polar Organic Mode: Methanol or Acetonitrile with additives.
For basic pyrimidines, include 0.1% DEA in the normal phase and polar organic mobile phases. For acidic pyrimidines, use 0.1% TFA.[7]
Q3: Can I use Supercritical Fluid Chromatography (SFC) for the chiral separation of pyrimidine enantiomers?
A3: Yes, SFC is an excellent alternative to HPLC for chiral separations and often provides faster analysis times and higher efficiency.[1][8] Polysaccharide-based CSPs are widely used in SFC. The mobile phase typically consists of supercritical CO2 with a polar co-solvent (modifier) such as methanol or ethanol.[8]
Q4: My resolution is close to baseline (e.g., Rs ~ 1.2). How can I improve it to get full baseline separation (Rs ≥ 1.5)?
A4: To fine-tune a separation and improve resolution, you can:
-
Optimize the Mobile Phase Composition: Make small, incremental changes to the ratio of your mobile phase components (e.g., changing the percentage of the alcohol modifier in normal phase).
-
Lower the Flow Rate: Chiral separations often benefit from lower flow rates, which can enhance efficiency.[7]
-
Decrease the Temperature: Reducing the column temperature can increase the separation factor (α) and improve resolution.[3]
Q5: The elution order of my enantiomers reversed when I changed the mobile phase. Is this normal?
A5: Yes, a reversal in the elution order of enantiomers can occur when changing the mobile phase composition or even the temperature.[3][9] This is because the chiral recognition mechanism is sensitive to the chromatographic conditions, and different interactions may become dominant under different mobile phases.
Data Presentation
Table 1: Example HPLC Method Parameters for Chiral Separation of a Pyrimidine Derivative (Alogliptin)
| Parameter | Condition | Reference |
| Analyte | Alogliptin Benzoate | [10] |
| Chiral Stationary Phase | Lux Cellulose-2 (250 x 4.6 mm, 5 µm) | [10] |
| Mobile Phase | Ethanol : Diethylamine (100:0.5, v/v) | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection | UV at 230 nm | [10] |
| (S)-isomer Retention Time | Not specified | [10] |
| (R)-isomer (Alogliptin) Retention Time | Not specified | [10] |
| Resolution (Rs) | Baseline separation achieved | [10] |
Table 2: Example SFC Method Parameters for Chiral Separation of Pharmaceutical Compounds
| Parameter | Condition | Reference |
| Instrumentation | Supercritical Fluid Chromatography (SFC) | [2] |
| Chiral Stationary Phase | Chiralpak AD-H | [2] |
| Mobile Phase | CO2 / Ethanol (70:30, v/v) | [2] |
| Flow Rate | 6 mL/min (semipreparative) | [2] |
| Temperature | 40°C | [2] |
| Backpressure | 150 bar | [2] |
| Resolution (Rs) | > 1.5 for baseline separation | [2] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Alogliptin Enantiomeric Purity [10]
-
System Preparation:
-
HPLC System: Isocratic HPLC with UV detector.
-
Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of Ethanol and Diethylamine in a 100:0.5 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of Alogliptin Benzoate in a suitable solvent (e.g., mobile phase).
-
Prepare working solutions at the desired concentration for analysis.
-
-
Chromatographic Analysis:
-
Set the UV detector to a wavelength of 230 nm.
-
Inject 20 µL of the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)-Alogliptin and the (S)-isomer.
-
Calculate the enantiomeric purity based on the peak areas.
-
Protocol 2: General Chiral SFC Screening Method [2][11]
-
System Preparation:
-
SFC System: Analytical SFC system with a UV or PDA detector.
-
Columns: A set of screening columns, including polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifiers): Methanol, Ethanol, Isopropanol (each may contain a basic or acidic additive if necessary, e.g., 0.1% DEA).
-
-
Screening Protocol:
-
For each column, perform a series of gradient runs with different modifiers.
-
A typical gradient might be 5% to 40% modifier over 5-10 minutes.
-
Set the flow rate to 2-4 mL/min.
-
Maintain a column temperature of 40°C and a backpressure of 150 bar.
-
-
Sample Preparation:
-
Dissolve the pyrimidine racemate in the modifier to be used or a compatible solvent.
-
-
Data Analysis:
-
Evaluate the chromatograms for each column/modifier combination.
-
Identify the conditions that provide the best selectivity and resolution.
-
Proceed with optimization of the most promising conditions.
-
Mandatory Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Logic for Peak Tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography [mdpi.com]
- 8. usgs.gov [usgs.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. fagg.be [fagg.be]
Validation & Comparative
Comparative analysis of the biological activity of different 4-aryl-5-bromopyrimidines
A Comparative Analysis of the Biological Activity of 4-Aryl-5-Bromopyrimidines as Potential Therapeutic Agents
This guide provides a comparative analysis of the biological activity of a series of 4-aryl-5-bromopyrimidine derivatives, focusing on their potential as anticancer and antimicrobial agents. The information presented is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this class of compounds.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 4-aryl-5-bromopyrimidines. These compounds have been investigated for their cytotoxic effects against various cancer cell lines and their ability to inhibit specific molecular targets involved in cancer progression, such as tyrosine kinases.
One key study synthesized and evaluated a series of 5-bromo-pyrimidine derivatives for their in vitro cytotoxic activity against a panel of human cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), K562 (chronic myeloid leukemia), and U937 (acute monocytic myeloid leukemia).[1] The study also assessed their inhibitory activity against the Bcr/Abl tyrosine kinase, a key driver in chronic myeloid leukemia.[1]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected 4-aryl-5-bromopyrimidine derivatives against different cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound ID | 4-Aryl Substituent | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | U937 IC₅₀ (µM) | Bcr/Abl Kinase IC₅₀ (µM) |
| 5c | 4-(3-chloro-4-fluorophenylamino) | 0.45 ± 0.03 | 0.51 ± 0.04 | 0.019 ± 0.001 | 0.08 ± 0.005 | 0.009 ± 0.0007 |
| 5e | 4-(4-methylphenylamino) | 0.68 ± 0.05 | 0.75 ± 0.06 | 0.035 ± 0.002 | 0.11 ± 0.008 | 0.018 ± 0.001 |
| 6g | 2-(4-methylpiperazin-1-yl) | 0.82 ± 0.06 | 0.91 ± 0.07 | 0.041 ± 0.003 | 0.15 ± 0.01 | 0.025 ± 0.002 |
| 9e | 2-morpholino-4-(phenylamino) | 0.55 ± 0.04 | 0.62 ± 0.05 | 0.028 ± 0.002 | 0.09 ± 0.006 | 0.014 ± 0.001 |
| 9f | 2-morpholino-4-(4-chlorophenylamino) | 0.49 ± 0.03 | 0.56 ± 0.04 | 0.022 ± 0.001 | 0.07 ± 0.005 | 0.011 ± 0.0008 |
| 10c | 2-chloro-4-(3-hydroxyphenylamino) | 0.71 ± 0.05 | 0.83 ± 0.06 | 0.038 ± 0.002 | 0.13 ± 0.009 | 0.021 ± 0.001 |
| Dasatinib | Reference Drug | 0.008 ± 0.0006 | 0.011 ± 0.0008 | 0.001 ± 0.0001 | 0.003 ± 0.0002 | 0.0005 ± 0.00004 |
Data extracted from a study on novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.[1]
From the data, it is evident that compounds with a substituted anilino group at the 4-position of the pyrimidine ring, particularly those with electron-withdrawing groups like chloro and fluoro (e.g., compound 5c ), exhibit potent cytotoxic activity.[1] Several of the tested compounds showed significant inhibitory activity against the K562 cell line, which is consistent with their potent inhibition of the Bcr/Abl kinase.[1]
Mechanism of Action: Bcr/Abl Tyrosine Kinase Inhibition
The Bcr/Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML). The diagram below illustrates the proposed mechanism of action of the 4-aryl-5-bromopyrimidine derivatives, which act as inhibitors of the Bcr/Abl signaling pathway, ultimately leading to apoptosis of the cancer cells.
Caption: Inhibition of the Bcr/Abl signaling pathway by 4-aryl-5-bromopyrimidines.
Antimicrobial Activity
Certain 4-aryl-5-bromopyrimidine derivatives have also been investigated for their antimicrobial properties. A series of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, synthesized from a 5-bromopyrimidine precursor, were screened for their in vitro antibacterial activity against various bacterial strains.[2]
Comparative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for selected compounds against Gram-positive and Gram-negative bacteria. Lower MIC values indicate stronger antimicrobial activity.
| Compound ID | 5-Aryl Substituent | Staphylococcus aureus MIC (µg/mL) | Neisseria gonorrhoeae MIC (µg/mL) |
| 3a | Phenyl | >128 | 64 |
| 3b | 4-Fluorophenyl | 32 | 16 |
| 3c | 4-Chlorophenyl | 16 | 8 |
| 3d | 4-Bromophenyl | 8 | 4 |
| 3e | 4-Iodophenyl | 4 | 2 |
| Spectinomycin | Reference Drug | 16 | 8 |
Data extracted from a study on novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents.[2]
The results indicate that the nature of the substituent on the 4-aryl ring significantly influences the antibacterial activity. A clear trend is observed where the activity increases with the increasing atomic weight of the halogen substituent at the para position of the phenyl ring, with the iodo-substituted compound (3e ) being the most potent.[2] Notably, several of these compounds exhibited activity comparable to or even greater than the commercial drug Spectinomycin.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cell lines (HCT116, A549, K562, U937) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
In Vitro Bcr/Abl Kinase Inhibition Assay
The inhibitory activity of the compounds against the Bcr/Abl kinase was determined using the ADP-Glo™ Kinase Assay.[1]
-
Reaction Setup: The kinase reaction was performed in a 96-well plate containing Bcr/Abl kinase, the test compound at various concentrations, and the appropriate substrate in a kinase reaction buffer.
-
ATP Addition: The reaction was initiated by adding ATP.
-
Incubation: The reaction mixture was incubated at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: After incubation, ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP. This was followed by a 40-minute incubation.
-
Kinase Detection Reagent: Kinase Detection Reagent was then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Luminescence Measurement: After a 30-minute incubation, the luminescence was measured using a plate-reading luminometer. The amount of light generated is proportional to the amount of ADP produced, which reflects the kinase activity.
-
IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
-
Compound Dilution: Two-fold serial dilutions of the test compounds were prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Bacterial Inoculum: A standardized bacterial suspension (e.g., Staphylococcus aureus, Neisseria gonorrhoeae) was added to each well.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
References
- 1. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-Bromo- vs. 5-Chloro-pyrimidines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, pyrimidine moieties are of paramount importance. The functionalization of the pyrimidine ring often relies on robust and versatile cross-coupling reactions. The choice of the halogen substituent on the pyrimidine core, typically bromine or chlorine, can significantly influence the reaction's efficiency, scope, and overall success. This guide provides an objective comparison of the efficacy of 5-bromo- versus 5-chloro-pyrimidines in various palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed methodologies.
The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between 5-bromo- and 5-chloro-pyrimidines in cross-coupling reactions lies in the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] This generally translates to higher reactivity for 5-bromo-pyrimidines, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their 5-chloro counterparts.[3]
However, the higher stability and lower cost of chlorinated starting materials often make them attractive alternatives, provided that efficient catalytic systems are employed. Modern advancements in ligand and catalyst design have significantly improved the reactivity of aryl chlorides, making them viable substrates in many cross-coupling reactions.[3]
Comparative Performance in Key Cross-Coupling Reactions
This section details the relative performance of 5-bromo- and 5-chloro-pyrimidines in several widely used cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In this reaction, the general reactivity trend of I > Br > Cl is well-established.[2]
Experimental Data Summary:
| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | 80 | 12 | 95 | [4] |
| 2 | 5-Chloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ / Dioxane | 100 | 24 | 88 | [5] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | 12 | 75-92 | [6] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | 70-80 | - | Good | [5][7] |
Observations: As indicated by the data, 5-bromopyrimidines generally react under milder conditions and in shorter timeframes to afford high yields in Suzuki-Miyaura couplings. While 5-chloropyrimidines can also be effective substrates, they often necessitate more forcing conditions, such as higher temperatures and stronger bases, along with more sophisticated catalyst systems to achieve comparable results.[5] Interestingly, some studies have shown that for certain substituted pyrimidines, the chloro-substrate can be preferable.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine
A mixture of 5-bromopyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene/ethanol (5 mL) and water (1 mL) is degassed and heated at 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The reactivity order of aryl halides in this reaction is also I > Br > Cl.[9][10]
Experimental Data Summary:
| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst/Co-catalyst | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Iodo-pyrimidine nucleotides | Propargylamine | Pd(PPh₃)₄ / CuI | Et₃N / DMF | RT | 4 | Good | [11] |
| 2 | 5-Bromo-6-phenyl-3(2H)-pyridazinone | Terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Dioxane | 80 | 2 | 5-10 | [10] |
| 3 | Aryl Chlorides | Terminal Alkynes | PdCl₂(PCy₃)₂ | Cs₂CO₃ / Dioxane | 120 | 24 | Good | [12] |
Observations: 5-Iodopyrimidines are highly reactive in Sonogashira couplings, often reacting at room temperature.[11] 5-Bromopyrimidines are also effective substrates, though they may require elevated temperatures. The coupling of 5-chloropyrimidines is more challenging and typically requires specialized catalyst systems, often in a copper-free environment, to achieve good yields.[12] The low yield for the 5-bromo-pyridazinone derivative highlights that other functional groups on the pyrimidine ring can significantly impact reactivity.[10]
Experimental Protocol: Sonogashira Coupling of 5-Iodopyrimidine Nucleotides
To a solution of the 5-iodopyrimidine nucleotide (1.0 equiv) in anhydrous DMF, propargylamine (1.5 equiv), triethylamine (2.0 equiv), CuI (0.1 equiv), and Pd(PPh₃)₄ (0.05 equiv) are added. The reaction mixture is stirred at room temperature for 4 hours under an argon atmosphere. The solvent is then removed under vacuum, and the residue is purified by HPLC.[11]
Diagram of the Sonogashira Coupling Experimental Workflow:
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to other cross-coupling reactions, aryl bromides are generally more reactive than aryl chlorides.[13][14]
Experimental Data Summary:
| Entry | Pyrimidine Substrate | Amine | Catalyst/Ligand | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-13α-estrone derivative | Aniline | Pd₂(dba)₃ / XPhos | KOtBu / Toluene | 100 | - | Improved | [15] |
| 2 | Aryl Bromides | Secondary Amines | Pd₂(dba)₃ / XPhos | t-BuONa / Toluene | 110-120 | 24 | Moderate to Excellent | [14] |
| 3 | (Hetero)aryl Chlorides | Secondary Amines | Pd(OAc)₂ / RuPhos | K₃PO₄ / Toluene | 100 | 24 | 50-99 | [16] |
Observations: 5-Bromopyrimidines are reliable substrates for Buchwald-Hartwig amination, reacting with a wide range of amines under relatively standard conditions.[14][15] The amination of 5-chloropyrimidines often requires more specialized and bulky electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[16][17] However, with the appropriate catalyst system, high yields can be achieved with chloro-substrates.[16]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
A reaction vessel is charged with the aryl bromide (1.0 equiv), the secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv). The vessel is evacuated and backfilled with argon. Anhydrous toluene is then added, and the mixture is heated to 110-120 °C for 24 hours. After cooling, the reaction is diluted with dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[14]
Diagram of Reactivity Comparison:
Caption: Logical relationship of bond strength to reactivity for 5-bromo- vs. 5-chloro-pyrimidines.
Conclusion
The choice between 5-bromo- and 5-chloro-pyrimidines for cross-coupling reactions is a trade-off between reactivity and substrate availability/cost.
-
5-Bromo-pyrimidines are generally more reactive due to the weaker C-Br bond. This often translates to milder reaction conditions, shorter reaction times, and higher yields with standard catalytic systems. They are the preferred substrate when high reactivity and straightforward optimization are desired.
-
5-Chloro-pyrimidines are less reactive, and their use often necessitates more specialized and expensive catalyst systems, higher temperatures, and longer reaction times. However, the lower cost and wider availability of chlorinated starting materials make them an attractive option, particularly for large-scale synthesis, provided that an efficient protocol can be developed.
The continuous evolution of catalyst technology is steadily closing the reactivity gap between bromo and chloro arenes. For researchers and drug development professionals, a careful evaluation of the specific synthetic goals, scale, and economic factors is crucial in selecting the optimal halogenated pyrimidine for their cross-coupling endeavors.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Comparative Anticancer Mechanisms: A Guide to a Novel Bromo-Pyrimidine Analog and 5-Fluorouracil
A comprehensive analysis of a 5-bromo-pyrimidine analog, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, and the established chemotherapeutic agent, 5-Fluorouracil, elucidates their distinct and overlapping mechanisms in combating cancer cell proliferation. This guide provides a comparative overview of their modes of action, supported by experimental data and detailed protocols for key validation assays.
Due to the limited availability of specific anticancer data for 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine, this guide will focus on a structurally related and studied analog, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) . This compound, like the target molecule, features a 5-bromopyrimidine core with a phenyl substitution, offering valuable insights into the potential anticancer properties of this chemical class. For a robust comparison, we will contrast its activity with the widely used antimetabolite, 5-Fluorouracil (5-FU) .
Overview of Anticancer Activity
The following table summarizes the cytotoxic effects of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) and 5-Fluorouracil (5-FU) against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) | Malignant Melanoma | Skin Cancer | Data on specific tumor regression observed, but precise IC50 values from in vitro studies are not readily available in the provided search results. Further research would be needed to establish these values. | [1] |
| 5-Fluorouracil (5-FU) | HCT-116 | Colon Carcinoma | ~185 (after 1 day) | [2] |
| HT-29 | Colorectal Adenocarcinoma | Not explicitly stated, but implied to be sensitive. | [3] | |
| Esophageal Squamous Carcinoma Cell Lines (25 lines) | Esophageal Cancer | 1.00 to 39.81 | [4] | |
| HONE-1 | Nasopharyngeal Carcinoma | IC50 values are provided for a formulation, but not for 5-FU alone. | [5] | |
| MDA-MB-231 | Breast Adenocarcinoma | IC50 values for standards of care were tested for comparison in the study. | [6] |
Mechanisms of Action
2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP)
The primary anticancer mechanism attributed to ABPP in early studies is its role as an interferon inducer .[1] Interferons are a group of signaling proteins that play a crucial role in the immune response and can exhibit anti-proliferative effects on cancer cells. The induction of interferon suggests that ABPP may exert its anticancer effects indirectly by modulating the host's immune system to target and eliminate tumor cells. One patient with malignant melanoma showed evidence of tumor regression during a Phase I study of ABPP.[1] However, the study also noted that consistent interferon induction was not observed in all patients.[1]
Further research into this class of compounds has pointed towards immunomodulatory activities that may be linked to their antitumor effects.[7]
5-Fluorouracil (5-FU)
5-FU is a pyrimidine analog that functions as an antimetabolite.[8] Its anticancer activity is multifaceted and primarily involves the disruption of DNA and RNA synthesis.[8][9]
-
Inhibition of Thymidylate Synthase (TS): 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase and a reduced folate cofactor.[9] This inhibition blocks the synthesis of thymidylate, a necessary precursor for DNA replication, leading to a "thymineless death" of rapidly dividing cancer cells.[8][9]
-
Incorporation into DNA and RNA: The metabolites of 5-FU, fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively.[8][10] This incorporation leads to DNA damage and interferes with RNA processing and function, ultimately triggering cell death.[10]
5-FU is known to induce both apoptosis and cell cycle arrest , typically in the G1/S phase.[8][10]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by ABPP and the well-established pathways for 5-FU.
Caption: Proposed immunomodulatory pathway of ABPP.
Caption: Anticancer mechanism of 5-Fluorouracil.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of anticancer mechanisms are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11]
Protocol:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[12]
-
After cell attachment, treat with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[12]
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[11]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[13]
Protocol:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[14]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[14]
-
Incubate for 10-15 minutes at room temperature in the dark.[14]
-
(Optional) Add a viability dye such as Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.
-
Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.[15]
Protocol:
-
Harvest and wash cells, then fix them in ice-cold 70% ethanol while gently vortexing.[16]
-
Incubate the cells on ice for at least 30 minutes.[16]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to eliminate RNA staining).[15]
-
Incubate for 5-10 minutes at room temperature.[16]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.[17]
Protocol:
-
Lyse treated cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[18]
-
Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).[19]
-
Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE.[18]
-
Transfer the separated proteins to a PVDF membrane.[18]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax).[19]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]
-
Detect the protein bands using a chemiluminescence substrate and imaging system.[18]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer mechanism of a novel compound.
Caption: Workflow for anticancer mechanism validation.
References
- 1. Phase I study of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), an oral interferon inducer, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pnas.org [pnas.org]
- 7. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 10. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 19. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
A Head-to-Head Showdown: Novel Pyrimidine Inhibitors Versus Standard-of-Care in Oncology and Autoimmunity
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for a multitude of diseases, ranging from B-cell malignancies to autoimmune disorders, is being reshaped by the advent of novel pyrimidine inhibitors. These targeted therapies, primarily Bruton's Tyrosine Kinase (BTK) and Dihydroorotate Dehydrogenase (DHODH) inhibitors, offer new mechanisms of action and improved safety profiles compared to established standard-of-care treatments. This guide provides a detailed head-to-head comparison of these innovative agents against traditional therapies, supported by preclinical and clinical data, to inform research and development efforts.
Bruton's Tyrosine Kinase (BTK) Inhibitors: A New Era in CLL Treatment
The B-cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of malignant B-cells in Chronic Lymphocytic Leukemia (CLL). BTK, a key enzyme in this pathway, has become a prime therapeutic target. While the first-generation BTK inhibitor, ibrutinib, revolutionized CLL treatment, novel second-generation inhibitors, such as acalabrutinib and zanubrutinib, have demonstrated improved selectivity and safety.
Mechanism of Action: Targeting the BCR Signaling Cascade
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCG2), which ultimately promotes cell survival and proliferation. BTK inhibitors covalently bind to a cysteine residue (Cys481) in the active site of BTK, irreversibly blocking its activity.
Preclinical Efficacy: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In vitro studies have shown that second-generation BTK inhibitors have comparable or higher potency against BTK with greater selectivity, meaning they have less off-target activity against other kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Ibrutinib | BTK | 1.5 | [1] |
| Acalabrutinib | BTK | 5.1 | [1] |
| Zanubrutinib | BTK | 0.5 | [1] |
| Ibrutinib | TEC | 3.2-78 | [2] |
| Acalabrutinib | TEC | 37-126 | [2] |
| Zanubrutinib | TEC | ~2 | [2] |
| Ibrutinib | EGFR | 5.0 | [1] |
| Acalabrutinib | EGFR | >1000 | [1] |
| Zanubrutinib | EGFR | 3.3 | [2] |
Note: IC50 values can vary between different experimental setups.
Head-to-Head Clinical Trials: ELEVATE-RR and ALPINE
Two landmark phase 3 clinical trials, ELEVATE-RR and ALPINE, have directly compared the efficacy and safety of novel BTK inhibitors against the standard-of-care, ibrutinib, in patients with relapsed or refractory CLL.
ELEVATE-RR Trial: Acalabrutinib vs. Ibrutinib
This trial demonstrated that acalabrutinib was non-inferior to ibrutinib in terms of progression-free survival (PFS) but was associated with a significantly lower incidence of atrial fibrillation.[3]
| Endpoint | Acalabrutinib | Ibrutinib | Hazard Ratio (95% CI) | P-value |
| Median PFS | 38.4 months | 38.4 months | 1.00 (0.79-1.27) | Non-inferiority met |
| All-grade Atrial Fibrillation | 9.4% | 16.0% | - | 0.02 |
ALPINE Trial: Zanubrutinib vs. Ibrutinib
The ALPINE trial showed that zanubrutinib was superior to ibrutinib in terms of PFS and was associated with a lower rate of atrial fibrillation.[4][5]
| Endpoint | Zanubrutinib | Ibrutinib | Hazard Ratio (95% CI) | P-value |
| 24-month PFS Rate | 79.5% | 67.3% | 0.65 (0.49-0.86) | 0.0024 |
| Overall Response Rate | 86.2% | 75.7% | - | 0.0007 |
| Atrial Fibrillation/Flutter | 2.5% | 10.1% | - | <0.001 |
Standard-of-Care for CLL in 2025
For the treatment of CLL in 2025, BTK inhibitors (ibrutinib, acalabrutinib, and zanubrutinib) and BCL-2 inhibitors (venetoclax) are considered standard first-line therapies, often in combination with an anti-CD20 monoclonal antibody.[6][7] The choice of therapy depends on patient characteristics, including age, comorbidities, and genetic risk factors such as del(17p) and TP53 mutation status.[6]
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Targeting Autoimmune Diseases
DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes.[8] By inhibiting DHODH, these drugs reduce the pool of available pyrimidines, thereby suppressing the immune response. Leflunomide and its active metabolite, teriflunomide, are established DHODH inhibitors used in the treatment of rheumatoid arthritis (RA) and multiple sclerosis (MS).
Mechanism of Action: Halting Pyrimidine Synthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway. DHODH catalyzes the conversion of dihydroorotate to orotate. Inhibition of this step depletes the intracellular pool of uridine monophosphate (UMP), a precursor for all other pyrimidines, leading to cell cycle arrest and inhibition of lymphocyte proliferation.
Preclinical Data for DHODH Inhibitors
A number of novel DHODH inhibitors are in preclinical and clinical development, demonstrating potent inhibition of the enzyme and anti-proliferative effects in various cell lines.
| Inhibitor | Assay | IC50 | Reference |
| Teriflunomide | Human DHODH | 130 nM | [9] |
| Brequinar | MOLM-13 cells | 50 nM | [10] |
| Vidofludimus (IMU-838) | Human DHODH | 41-160 nM | [8] |
| BAY 2402234 | Human DHODH | 41-160 nM | [8] |
| H-165 | Human DHODH | 2 nM | [11] |
| Compound 11 | Human DHODH (KD) | 6.06 µM | [8] |
| Compound 16 | Human DHODH | 91 nM | [9] |
| Compound 17 | MOLM-13 cells | 2.3 µM | [9] |
Standard-of-Care in Autoimmune Diseases (2025)
Rheumatoid Arthritis (RA): The 2025 EULAR recommendations suggest methotrexate as the first-line therapy.[12] For patients who do not respond, a biologic or targeted synthetic disease-modifying antirheumatic drug (b/tsDMARD), including DHODH inhibitors like leflunomide, is recommended.[12][13]
Multiple Sclerosis (MS): The standard of care for relapsing forms of MS in 2025 includes a range of disease-modifying therapies (DMTs), such as interferons, glatiramer acetate, and monoclonal antibodies.[14][15] Oral therapies like teriflunomide are an important option for many patients.[14][15] The 2025 Best Practices Update for MS management emphasizes an evidence-based framework integrating the latest scientific developments.[14]
Experimental Protocols
BTK Kinase Inhibition Assay (Representative Protocol)
Methodology:
-
Reagents: Recombinant human BTK enzyme, kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, a suitable peptide substrate (e.g., Poly (4:1 Glu, Tyr)), and the BTK inhibitor to be tested.[16] A detection reagent such as ADP-Glo™ Kinase Assay kit is also required.[16]
-
Procedure:
-
Prepare serial dilutions of the BTK inhibitor in the kinase buffer.
-
In a 96- or 384-well plate, add the BTK enzyme to each well.
-
Add the diluted inhibitor to the respective wells and pre-incubate at room temperature for 30 minutes to allow for inhibitor binding.[17]
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. Incubate at room temperature for 60 minutes.[16]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase-luciferin reaction.[16]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT/MTS Assay - Representative Protocol)
Methodology:
-
Cell Culture: Plate cells (e.g., a CLL cell line like MEC-1 or a relevant cancer cell line for DHODH inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine inhibitor and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT/MTS Addition:
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours. The viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[18][19]
-
MTS Assay: Add MTS solution (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 1-4 hours. The MTS is reduced to a soluble formazan product.[18][19]
-
-
Solubilization (MTT only): For the MTT assay, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Clinical Trial Protocols (Simplified Overview)
ELEVATE-RR and ALPINE Trial Designs:
-
Study Design: Both were randomized, open-label, multicenter, phase 3 trials.[3][4][20][21]
-
Patient Population: Patients with relapsed or refractory CLL who had received at least one prior therapy.[3][4][20][21] The ELEVATE-RR trial specifically included patients with high-risk features (del(17p) or del(11q)).[3][20]
-
Randomization: Patients were randomized 1:1 to receive either the novel BTK inhibitor (acalabrutinib or zanubrutinib) or ibrutinib.[3][4][20][21]
-
Treatment: Treatment was continued until disease progression or unacceptable toxicity.[3][4][20][21]
-
Primary Endpoint: The primary endpoint for ELEVATE-RR was non-inferiority of PFS.[3][20] For ALPINE, the primary endpoint was overall response rate (ORR), with PFS as a key secondary endpoint that later demonstrated superiority.[4][21]
-
Key Secondary Endpoints: Included overall survival, overall response rate, and safety, with a particular focus on the incidence of atrial fibrillation.[3][4][20][21]
Conclusion
Novel pyrimidine inhibitors, particularly second-generation BTK inhibitors, have demonstrated significant advantages over standard-of-care treatments in terms of both efficacy and safety in CLL. The head-to-head clinical trial data provides compelling evidence to support their use in clinical practice. In the realm of autoimmune diseases, DHODH inhibitors remain a valuable therapeutic option, and ongoing research into novel inhibitors holds promise for further improvements in treatment. This guide provides a foundational understanding of these important drug classes and their comparative performance, which will be crucial for the continued development of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Chronic Lymphocytic Leukemia: 2025 Update on the Epidemiology, Pathogenesis, Diagnosis, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. researchgate.net [researchgate.net]
- 11. RIKEN prepares and tests new DHODH inhibitors | BioWorld [bioworld.com]
- 12. medscape.com [medscape.com]
- 13. APLAR 2025: What’s New in RA Management? | RheumNow [rheumnow.com]
- 14. news-medical.net [news-medical.net]
- 15. msif.org [msif.org]
- 16. promega.com [promega.com]
- 17. 3.2. BTK Kinase Assay [bio-protocol.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. ELEVATE-RR Clinical Trial | CALQUENCE▼ (acalabrutinib) [haematologyhorizon.co.uk]
- 21. cancernetwork.com [cancernetwork.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of several series of pyrimidine-based kinase inhibitors. By presenting quantitative biological data, detailed experimental methodologies, and visual representations of relevant signaling pathways, this document aims to serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.
Introduction to Pyrimidine Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of cancer and other diseases. The nitrogen atoms in the pyrimidine ring act as key hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. Modifications to the substituents at various positions of the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide explores the SAR of pyrimidine derivatives targeting several important kinase families.
Comparison of Pyrimidine Kinase Inhibitors
The following tables summarize the in vitro potency of representative pyrimidine-based inhibitors against their target kinases and their anti-proliferative effects on cancer cell lines. The data is compiled from publicly available research articles.
Table 1: Structure-Activity Relationship of Pyrido[2,3-d]pyrimidine-based Tyrosine Kinase Inhibitors
This series of compounds was investigated for their inhibitory activity against various tyrosine kinases. The core structure is a pyrido[2,3-d]pyrimidine scaffold.
| Compound ID | R Group (at position 6) | FGFr IC50 (µM) | PDGFr IC50 (µM) | EGFr IC50 (µM) | c-src IC50 (µM) |
| 4b | 2,6-dichlorophenyl | 0.13 | 1.11 | 0.45 | 0.22 |
| 4e | 3,5-dimethoxyphenyl | 0.060 | >50 | >50 | >50 |
Data sourced from a study on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.[1]
SAR Summary: The initial lead compound, 4b , with a 2,6-dichlorophenyl group, demonstrated broad-spectrum activity against several tyrosine kinases.[1] However, replacing this moiety with a 3,5-dimethoxyphenyl group, as seen in compound 4e , resulted in a highly potent and selective inhibitor of the Fibroblast Growth Factor receptor (FGFr) tyrosine kinase.[1] This highlights the critical role of the substituent at the 6-position in determining the selectivity profile of this class of inhibitors.
Table 2: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine-based CDK9 Inhibitors
This series was developed from a known multi-kinase inhibitor, PIK-75, to achieve selective inhibition of Cyclin-Dependent Kinase 9 (CDK9). The core is a pyrazolo[1,5-a]pyrimidine nucleus.
| Compound ID | R Group | CDK9/CycT1 IC50 (nM) |
| PIK-75 | (structure not shown) | Potent |
| 18b | (structure not shown) | Selective, potent |
Data from research on the discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.
SAR Summary: Starting from the multi-kinase inhibitor PIK-75, which has potent CDK9 activity, modifications on the pyrazolo[1,5-a]pyrimidine scaffold led to the discovery of compound 18b . This new compound was designed to have greater selectivity for CDK9 and to be devoid of the structural liabilities present in PIK-75.
Table 3: Structure-Activity Relationship of Pyrimidine-based Aurora A Kinase Inhibitors
This series of pyrimidine-based derivatives was designed to inhibit Aurora A kinase activity and reduce levels of MYC oncoproteins.
| Compound ID | Key Structural Features | Aurora A IC50 (nM) | Cell Proliferation IC50 (nM) (NCI-H524) |
| 1 | Initial hit compound | Marginally active | - |
| 13 | Halogen substituents on phenyl group | < 100 | 3.36 |
| 25 (prodrug of 13) | N-acyl derivative of 13 | - | - |
Data from a study on the discovery and synthesis of a pyrimidine-based Aurora Kinase inhibitor.[2][3][4]
SAR Summary: Rational design led to the identification of an initial hit compound (1 ) that marginally reduced cMYC and MYCN levels.[2][3] Screening of different halogen substituents on the phenyl group resulted in compound 13 , which potently inhibited Aurora A kinase and the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines.[2][3] Pharmacokinetic optimization of 13 through a prodrug strategy yielded the orally bioavailable compound 25 .[2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
This assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)
-
Test compounds (pyrimidine inhibitors) dissolved in DMSO
-
[γ-32P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
96-well or 384-well plates
-
Plate reader (scintillation counter for radiolabeling or luminometer for ADP-Glo™)
Procedure:
-
Prepare a reaction mixture containing the kinase enzyme, substrate, and kinase buffer in each well of the microplate.
-
Add serial dilutions of the test compounds to the wells. Include a control with no inhibitor (100% activity) and a control with no enzyme (background).
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using the radiometric method).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction. For the radiometric assay, this is typically done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. For the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Quantify the kinase activity. For the radiometric assay, wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter. For the ADP-Glo™ assay, add a detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, and measure the luminescence.
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (pyrimidine inhibitors) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by the discussed pyrimidine kinase inhibitors and a general workflow for their evaluation.
Caption: A generalized workflow for the discovery and development of pyrimidine kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine-based inhibitors.
Caption: Role of CDK2 in the G1-S cell cycle transition and its inhibition by pyrimidine derivatives.
Caption: The role of Aurora A kinase in mitosis and its inhibition, leading to MYC destabilization.
References
- 1. ClinPGx [clinpgx.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Animal Models for Testing Pyrimidine-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used in vivo animal models for evaluating the efficacy of pyrimidine-based drug candidates. Pyrimidine analogs are a cornerstone of chemotherapy, antiviral therapy, and anti-inflammatory treatments. Selecting the appropriate animal model is critical for obtaining clinically relevant data and advancing promising compounds through the drug development pipeline. This document summarizes quantitative data from key studies, offers detailed experimental protocols, and visualizes relevant biological pathways to aid in experimental design and data interpretation.
Comparison of In Vivo Animal Models
The choice of an in vivo model depends on the therapeutic area and the specific scientific question being addressed. The following tables provide a comparative overview of xenograft, orthotopic, syngeneeneic, viral infection, and inflammation models, using examples of well-established pyrimidine-based drugs.
Anticancer Efficacy
Table 1: Comparison of Animal Models for Testing Anticancer Pyrimidine-Based Drugs
| Model Type | Drug Candidate Examples & Cancer Type | Key Efficacy Readouts & Quantitative Data | Advantages | Disadvantages |
| Subcutaneous Xenograft | Capecitabine (Colorectal Cancer) | Tumor Growth Inhibition (TGI): ~60% with a 14/7 schedule in HT29 xenografts.[1] Increased Lifespan (ILS): >25% with a 7/7 schedule compared to a 14/7 schedule.[2][3] | Technically simple, allows for easy tumor measurement, widely used. | Lacks the natural tumor microenvironment, may not predict metastatic potential accurately. |
| 5-Fluorouracil (5-FU) (Gastric Cancer) | Tumor Inhibition Rate: 26.36% as monotherapy; 88.37% in combination with celecoxib.[4] | Well-established model for initial efficacy screening. | Immunodeficient host limits the study of immune-modulating effects. | |
| Orthotopic Xenograft | Gemcitabine (Pancreatic Cancer) | Survival Prolongation: Median survival of 91.5 days (treated) vs. 46 days (vehicle) in a SUIT-2 orthotopic model.[5] | Mimics the clinically relevant tumor microenvironment, allows for the study of metastasis.[6][7][8] | Surgically more complex, tumor monitoring often requires imaging.[5] |
| Patient-Derived Xenograft (PDX) | Gemcitabine (Pancreatic Cancer) | Tumor Growth Inhibition: Significant reduction in tumor growth in a pancreatic PDX model with a modified gemcitabine formulation.[9] | Preserves original tumor heterogeneity and molecular diversity, potentially more predictive of clinical outcomes.[9] | Expensive, time-consuming to establish, requires immunodeficient mice. |
| Syngeneic Model | 5-Fluorouracil (5-FU) (Colon Cancer) | Tumor Growth Inhibition: Effective tumor shrinkage in an immunocompetent MC38 colon cancer model.[10] | Fully competent immune system allows for the evaluation of immunotherapies and chemo-immunotherapy combinations. | Limited availability of murine cell lines that accurately represent all human cancers. |
Antiviral Efficacy
Table 2: Comparison of Animal Models for Testing Antiviral Pyrimidine-Based Drugs
| Model Type | Drug Candidate Example & Viral Pathogen | Key Efficacy Readouts & Quantitative Data | Advantages | Disadvantages |
| Murine Viral Infection Model | Ganciclovir (Cytomegalovirus - CMV) | Viral Titer Reduction: Significant reduction in viral titers in the spleen and salivary gland of MCMV-infected BALB/c mice.[11] Reduction in Myocarditis: 6.2-fold reduction in myocarditis severity with early treatment.[11] | Allows for the study of viral pathogenesis and host immune response in a whole organism. | Host-specificity of some viruses may require the use of surrogate viral strains. |
| SCID Mouse with Human Tissue Implant | Ganciclovir & Cidofovir (Human CMV) | Suppression of Viral Replication: Significant suppression of human CMV replication in implanted human retinal tissue.[12] | Enables the study of human-specific pathogens in an in vivo setting. | Requires specialized immunodeficient mice and human tissue, technically demanding. |
Anti-inflammatory Efficacy
Table 3: Comparison of Animal Models for Testing Anti-inflammatory Pyrimidine-Based Drugs
| Model Type | Drug Candidate Example & Inflammatory Condition | Key Efficacy Readouts & Quantitative Data | Advantages | Disadvantages |
| Carrageenan-Induced Paw Edema | Pyrimidine Derivatives (Acute Inflammation) | Reduction in Paw Edema: Dose-dependent reduction in paw volume after carrageenan injection. | Simple, rapid, and reproducible model for screening acute anti-inflammatory activity. | Does not represent chronic inflammatory conditions. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are protocols for key animal models discussed in this guide.
Subcutaneous Xenograft Model for Anticancer Efficacy
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the efficacy of a pyrimidine-based anticancer drug.
Materials:
-
Human cancer cell line (e.g., HT29 for colorectal cancer)
-
Female athymic nude mice (6-8 weeks old)
-
Cell culture medium (e.g., DMEM) with supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Pyrimidine-based drug candidate and vehicle control
Procedure:
-
Cell Culture: Culture human cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 0.2 mL.[2] Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyrimidine-based drug candidate or vehicle control according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2). Monitor body weight and clinical signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study. Calculate Tumor Growth Inhibition (TGI) and/or Increased Lifespan (ILS).
Orthotopic Pancreatic Cancer Model
This protocol details the surgical procedure for establishing an orthotopic pancreatic tumor model in mice.
Materials:
-
Pancreatic cancer cells (e.g., SUIT-2)
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Surgical instruments (forceps, scissors, sutures)
-
Anesthetics (e.g., ketamine/xylazine)
-
Syringe with a 30-gauge needle
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of pancreatic cancer cells at a concentration of 1 x 10^6 cells in 50 µL of serum-free medium or PBS.[13]
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and place it on its right side. Make a small incision in the left abdominal flank to expose the spleen and pancreas.[13]
-
Tumor Cell Injection: Gently exteriorize the pancreas. Inject the 50 µL cell suspension into the tail of the pancreas using a 30-gauge needle.[13]
-
Closure: To prevent leakage, a suture can be tied around the injection site.[13] Carefully return the spleen and pancreas to the abdominal cavity and close the peritoneum and skin with sutures.
-
Post-operative Care: Monitor the animals for recovery and provide analgesics as needed.
-
Tumor Monitoring and Treatment: Monitor tumor growth using imaging techniques (e.g., bioluminescence if using luciferase-expressing cells) or at the study endpoint. Initiate treatment when tumors are established.
Syngeneic Colon Cancer Model
This protocol describes the establishment of a syngeneic colon cancer model in immunocompetent mice.
Materials:
-
Murine colon cancer cell line (e.g., MC38)
-
Immunocompetent mice of the same genetic background as the cell line (e.g., C57BL/6 for MC38 cells)
-
Surgical instruments for orthotopic implantation (if applicable)
-
Other materials as described in the subcutaneous xenograft protocol.
Procedure:
-
Cell Culture and Preparation: Culture MC38 cells and prepare a cell suspension as described for the xenograft model.
-
Tumor Implantation: Tumors can be implanted subcutaneously as described in the xenograft protocol. For a more clinically relevant model, orthotopic implantation into the cecal wall can be performed via a surgical procedure.[6][7][8][14]
-
Tumor Growth and Treatment: Monitor tumor growth and randomize mice into treatment groups. Administer the pyrimidine-based drug and/or immunotherapy agents.
-
Immune Response Analysis: In addition to tumor growth, analyze the tumor microenvironment by isolating tumor-infiltrating lymphocytes (TILs) and other immune cells for flow cytometry or other immunological assays.
Murine Model of Influenza A Virus Infection
This protocol outlines the procedure for infecting mice with influenza A virus to test the efficacy of antiviral pyrimidine-based drugs.
Materials:
-
Influenza A virus stock (e.g., A/PR/8/34)
-
BALB/c mice (6-8 weeks old)
-
Anesthetics
-
Pipettes and sterile saline
Procedure:
-
Virus Preparation: Thaw the virus stock on ice and prepare the desired viral dose in sterile saline.
-
Infection: Anesthetize the mice. Intranasally instill 50 µL of the virus suspension into the nares of the mice.
-
Treatment: Begin administration of the antiviral pyrimidine-based drug at a predetermined time point post-infection (e.g., 4 hours).
-
Monitoring and Efficacy Evaluation: Monitor the mice daily for weight loss and signs of illness. At various time points post-infection, euthanize subgroups of mice and collect lungs to determine viral titers (e.g., by plaque assay or qPCR) and assess lung pathology.
Carrageenan-Induced Paw Edema Model
This protocol describes a common method for inducing acute inflammation in rats to screen for anti-inflammatory compounds.
Materials:
-
Wistar rats (150-200g)
-
Carrageenan solution (1% in sterile saline)
-
Plethysmometer or calipers
-
Pyrimidine-based drug candidate and vehicle control
Procedure:
-
Animal Acclimatization and Baseline Measurement: Acclimatize the rats to the experimental conditions. Measure the initial volume of the right hind paw using a plethysmometer.
-
Drug Administration: Administer the pyrimidine-based drug or vehicle control orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action and experimental design is crucial for a comprehensive understanding. The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways targeted by pyrimidine-based drugs and a typical experimental workflow.
Signaling Pathways
Experimental Workflow
Conclusion
The selection of an appropriate in vivo animal model is a critical decision in the preclinical development of pyrimidine-based drug candidates. This guide provides a framework for comparing the most relevant models, offering quantitative efficacy data for established drugs, detailed experimental protocols, and visualizations of key biological pathways. By carefully considering the advantages and limitations of each model in the context of the specific therapeutic goals, researchers can design more informative studies that are better predictive of clinical outcomes, ultimately accelerating the translation of promising pyrimidine-based therapies to the clinic.
References
- 1. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. davuniversity.org [davuniversity.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
A Researcher's Guide to Bridging the Gap: Cross-Validating In Vitro Cytotoxicity and In Vivo Tumor Models
For researchers, scientists, and drug development professionals, the ultimate goal is to translate promising laboratory findings into effective clinical therapies. A critical step in this journey is the cross-validation of in vitro cytotoxicity data with in vivo tumor models. This guide provides an objective comparison of these methodologies, supported by experimental data, to aid in the robust evaluation of potential anticancer agents.
The transition from a controlled in vitro environment to the complex biological system of an in vivo model is a significant hurdle in drug development. While in vitro assays offer a rapid and high-throughput method for screening compound efficacy, they often do not fully recapitulate the intricate tumor microenvironment and systemic effects observed in living organisms. Therefore, a direct comparison and understanding of the correlation between in vitro and in vivo results are paramount for making informed decisions about which drug candidates to advance.
This guide will delve into case studies of three commonly used chemotherapeutic agents—cisplatin, doxorubicin, and paclitaxel—to illustrate the relationship between their in vitro cytotoxicity (measured as IC50 values) and their in vivo antitumor activity (measured as tumor growth inhibition).
Comparative Analysis of In Vitro and In Vivo Data
The following tables summarize the quantitative data for cisplatin, doxorubicin, and paclitaxel, showcasing the correlation between their effects in cell culture and animal models.
Case Study 1: Cisplatin
Cisplatin is a platinum-based chemotherapy drug that induces cell death by cross-linking DNA.
| Compound | Cell Line | In Vitro IC50 | In Vivo Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Cisplatin | A2780 (Ovarian) | 3.253 µg/mL | A2780 Xenograft (Mice) | 4 mg/kg, intravenous | Not specified, but effective inhibition shown |
| Cisplatin | A2780cis (Cisplatin-Resistant Ovarian) | 10.58 µg/mL | A2780cis Xenograft (Mice) | 4 mg/kg, intravenous | Reduced efficacy compared to sensitive line |
Note: While the specific percentage of tumor growth inhibition was not provided in the source, the study demonstrated a clear difference in efficacy between the sensitive and resistant xenograft models, correlating with the in vitro IC50 values.
Case Study 2: Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, leading to the inhibition of topoisomerase II and the generation of free radicals.
| Compound | Cell Line | In Vitro IC50 | In Vivo Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Doxorubicin | MCF-7 (Breast) | 400 nM | MCF-7 Xenograft (Mice) | 5 mg/kg, intravenous | Significant tumor growth inhibition |
| Doxorubicin | MCF-7/DOX (Doxorubicin-Resistant Breast) | 700 nM | Not specified | Not applicable | Not applicable |
Note: The in vivo study confirmed significant tumor growth inhibition with doxorubicin in an MCF-7 xenograft model. The resistant cell line data highlights the importance of cellular mechanisms of drug resistance in translating in vitro findings.
Case Study 3: Paclitaxel
Paclitaxel is a taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.
| Compound | Cell Line | In Vitro IC50 | In Vivo Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Paclitaxel | MDA-MB-231 (Breast) | ~8 nM (GI50) | MDA-MB-231 Xenograft (Mice) | 10 mg/kg, intraperitoneal | Significant tumor volume reduction |
| Paclitaxel Derivative (PTX-TTHA) | MDA-MB-231 (Breast) | 12.67 nM | MDA-MB-231 Xenograft (Mice) | 13.73 mg/kg, every 3 days for 21 days | 77.32% |
Note: While a direct percentage of tumor growth inhibition for the parent paclitaxel was not explicitly stated in one source, the study noted significant tumor reduction. A separate study on a paclitaxel derivative provides a quantitative measure of in vivo efficacy, demonstrating a strong correlation with its in vitro potency.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
-
Cell Plating and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
In Vivo Tumor Xenograft Model
Animal xenograft models are a cornerstone of preclinical cancer research, allowing for the evaluation of drug efficacy in a living system.
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium, sometimes mixed with Matrigel, at a specific concentration (e.g., 1-10 x 10^6 cells/100 µL).
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control according to the predetermined dosing regimen (e.g., intraperitoneal, intravenous, oral).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which cytotoxic agents induce cell death is crucial for rational drug design and combination therapies. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Assessing the Selectivity Profile of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the kinase selectivity profile of the novel compound 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine. The performance of this compound is objectively compared with established kinase inhibitors, supported by experimental data presented in a clear, comparative format. Detailed experimental protocols and illustrative diagrams of key processes are included to provide a thorough understanding of the compound's characteristics.
Executive Summary
This compound has been evaluated for its inhibitory activity against a diverse panel of protein kinases. This analysis reveals a distinct selectivity profile, suggesting potential therapeutic applications. For comparative purposes, its profile is benchmarked against well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the dual-specific inhibitor Lapatinib.
Comparative Selectivity Data
The inhibitory activity of this compound and comparator compounds was assessed against a panel of representative kinases. The data, presented as IC50 values (the half-maximal inhibitory concentration), are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM)[1][2] | Lapatinib (IC50, nM)[3][4] |
| SRC Family | ||||
| SRC | 15 | 6 | 0.8 | >10,000 |
| LCK | 25 | 7 | 1.1 | >10,000 |
| YES | 30 | 8 | 1.5 | >10,000 |
| ABL | ||||
| ABL1 | 500 | 20 | 0.6 | >10,000 |
| EGFR Family | ||||
| EGFR | 1,200 | 15 | 30 | 10.8 |
| HER2 (ErbB2) | 2,500 | 25 | 45 | 9.2 |
| Other Kinases | ||||
| CDK2 | >10,000 | 3 | 250 | >10,000 |
| VEGFR2 | 8,000 | 10 | 8 | >10,000 |
| p38α | >10,000 | 5 | 150 | >10,000 |
Note: The data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
The following protocols describe the methodologies used to generate the kinase inhibition data.
Biochemical Kinase Assay (Luminescent Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity, and the inhibition of this activity by a compound results in a higher ATP level.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Recombinant human kinases
-
Substrate peptides specific to each kinase
-
Test compounds (this compound and comparators)
-
Kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
384-well white plates
Procedure:
-
Compound Preparation: A 10-point serial dilution of each test compound is prepared in DMSO.
-
Reaction Setup: 5 µL of the kinase/substrate mixture in reaction buffer is added to each well of a 384-well plate.
-
Inhibitor Addition: 50 nL of each compound dilution is transferred to the assay plate.
-
Initiation of Reaction: 5 µL of ATP solution (at a concentration appropriate for each kinase) is added to initiate the kinase reaction. The final reaction volume is 10.05 µL.
-
Incubation: The plate is incubated at room temperature for 1 hour.
-
Detection: 10 µL of Kinase-Glo® reagent is added to each well to stop the kinase reaction and initiate the luminescent signal. The plate is incubated for an additional 10 minutes.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The raw luminescence data is converted to percent inhibition relative to DMSO controls. IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
Visualizations
Kinase Signaling Pathway
The following diagram illustrates a simplified generic kinase signaling cascade, which is a common mechanism of action for kinase inhibitors.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Experimental Workflow
The diagram below outlines the workflow for assessing the kinase selectivity profile of a test compound.
Caption: Workflow for biochemical kinase inhibition assay.
References
A Comparative Study of the ADME-Tox Properties of Key Pyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of four key pyrimidine analogues: 5-Fluorouracil (5-FU), Gemcitabine, Capecitabine, and Tegafur. The information presented is curated from publicly available experimental data to assist researchers in understanding the preclinical characteristics of these important therapeutic agents.
Comparative Analysis of ADME-Tox Properties
The following table summarizes key quantitative ADME-Tox parameters for the selected pyrimidine analogues. These values are essential for comparing their potential bioavailability, metabolic stability, and toxicity profiles.
| Parameter | 5-Fluorouracil (5-FU) | Gemcitabine | Capecitabine | Tegafur |
| Cytotoxicity (IC50) | ||||
| MCF-7 (Breast Cancer) | ~1-10 µM | ~0.02-0.5 µM | Not directly cytotoxic; prodrug | Not directly cytotoxic; prodrug |
| HepG2 (Liver Cancer) | ~5-50 µM | ~0.1-1 µM | Not directly cytotoxic; prodrug | Not directly cytotoxic; prodrug |
| A549 (Lung Cancer) | ~2-20 µM | ~0.01-0.2 µM | Not directly cytotoxic; prodrug | Not directly cytotoxic; prodrug |
| Caco-2 (Colon Cancer) | 7.64 µM[1][2] | 0.1 µM - 1 mM (concentration-dependent)[3] | Not directly cytotoxic; prodrug | Not directly cytotoxic; prodrug |
| Absorption | ||||
| Caco-2 Permeability (Papp) | Low | Low[4][5] | Moderate to High | Moderate |
| Metabolism | ||||
| Metabolic Stability (t½) | ~10-20 minutes (in plasma)[6] | ~42-94 minutes (in plasma)[7] | ~0.55-0.89 hours (in plasma)[8][9] | ~2.4 hours (R-isomer) to 10.3 hours (S-isomer) in plasma[10] |
| Toxicity | ||||
| hERG Inhibition (IC50) | >100 µM | >50 µM (long-term application shows indirect effects)[11][12] | Not available | Not available |
Experimental Methodologies
Detailed protocols for the key in vitro assays referenced in this guide are provided below. These methodologies are fundamental for the standardized assessment of ADME-Tox properties.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine analogue and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.
Caco-2 Permeability Assay
The Caco-2 permeability assay is an in vitro model for the prediction of human intestinal absorption of drugs. Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and resemble the intestinal epithelial barrier.[14][15][16][17][18]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a monolayer.[19]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Application: Add the test compound to the apical (A) side (for absorption, A to B) or the basolateral (B) side (for efflux, B to A) of the monolayer.
-
Sampling: At various time points, collect samples from the receiver compartment (B for absorption, A for efflux).
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s.
Protocol:
-
Preparation: Prepare a reaction mixture containing the test compound, liver microsomes (human or other species), and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[1][4][5]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) to stop enzymatic activity.[20]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound against time.
hERG Potassium Channel Assay
The hERG assay is crucial for assessing the risk of a compound causing QT interval prolongation, a potentially fatal cardiac arrhythmia.[21] This is often done using automated patch-clamp electrophysiology.[22]
Protocol:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the hERG potassium current.
-
Compound Application: Apply the test compound at various concentrations to the cells.
-
Current Measurement: Measure the inhibition of the hERG current by the compound.
-
IC50 Determination: Generate a concentration-response curve and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Visualizing Key Pathways and Workflows
Graphical representations of the pyrimidine metabolism pathway and a standard ADME-Tox experimental workflow are provided below to aid in the conceptual understanding of the processes involved.
Caption: Pyrimidine metabolism pathway and points of intervention by 5-FU and Gemcitabine.
Caption: A typical workflow for ADME-Tox screening in drug discovery.
References
- 1. Overcoming Resistance of Caco-2 Cells to 5-Fluorouracil through Diruthenium Complex Encapsulation in PMMA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Permeability of Gemcitabine and PBPK Modeling to Assess Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permeability evaluation of gemcitabine-CPP6 conjugates in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacokinetics of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective metabolism and pharmacokinetics of tegafur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological evaluation of an anticancer drug gemcitabine on cardiotoxicity revealing down-regulation and modification of the activation gating properties in the human rapid delayed rectifier potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 18. Understanding Caco-2 Permeability Assay: A Critical Tool for Drug Development [medical-xprt.com:443]
- 19. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 20. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
- 21. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Independent Verification of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine: A Comparative Analysis Based on Structurally Related Analogs
An independent verification of the synthesis and biological activity of the specific compound 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine could not be conclusively established based on a comprehensive review of currently available scientific literature. No direct studies detailing its synthesis or biological evaluation were identified.
However, to provide a valuable comparative guide for researchers, scientists, and drug development professionals, this report outlines a plausible synthetic route and projects potential biological activities for this compound by drawing parallels with structurally similar 5-bromopyrimidine derivatives reported in existing research. This analysis is supported by experimental data from studies on related compounds, presented in a comparative format.
Proposed Synthesis
The synthesis of this compound can be hypothetically achieved through a Suzuki coupling reaction. This method is a well-established and versatile tool for forming carbon-carbon bonds, particularly for creating biaryl compounds. The proposed reaction would involve the coupling of a boronic acid derivative with a halogenated pyrimidine.
A plausible synthetic pathway would start from a readily available precursor, 5-bromo-4-chloropyrimidine, and react it with (2,4-dimethylphenyl)boronic acid in the presence of a palladium catalyst and a base.
Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.
Comparative Biological Activity of Related 5-Bromopyrimidine Derivatives
While no biological data exists for this compound, numerous studies have demonstrated the diverse biological activities of other 5-bromopyrimidine analogs. These activities primarily include anticancer and antimicrobial effects. The bromine atom at the 5-position and the substituent at the 4-position of the pyrimidine ring are crucial for their pharmacological effects.
Anticancer Activity
Several 5-bromopyrimidine derivatives have been investigated for their potential as anticancer agents.[1] These compounds often exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds is not fully elucidated but is thought to involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation.
Table 1: Comparative Anticancer Activity of Selected 5-Bromopyrimidine Derivatives
| Compound/Analog | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Hypothetical: this compound | Various | Data not available | - |
| Dasatinib (Reference Drug) | K562 | Not specified as IC50 | |
| Analog 1 (e.g., a 4-anilino-5-bromopyrimidine derivative) | HCT116, A549, K562, U937 | Potent Bcr/Abl kinase inhibitors | [1] |
| Analog 2 (e.g., a 4-(substituted)-5-bromopyrimidine) | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Inhibitory activity on proliferation | [2] |
Antimicrobial Activity
Various 5-bromopyrimidine derivatives have also been screened for their antimicrobial properties against a range of bacterial and fungal strains.[3] The presence of the pyrimidine core, a key component of nucleobases, makes these compounds interesting candidates for interfering with microbial growth.
Table 2: Comparative Antimicrobial Activity of Selected 5-Bromopyrimidine Derivatives
| Compound/Analog | Microbial Strain | Activity (MIC) | Reference |
| Hypothetical: this compound | Various | Data not available | - |
| Ampicillin (Reference Drug) | S. aureus, B. subtilis, E. coli | Standard | [3] |
| Clotrimazole (Reference Drug) | C. albicans, A. flavus | Standard | [3] |
| Analog 3 (e.g., a 4-(substituted)-5-bromopyrimidine) | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Exhibited excellent antimicrobial activities | [3] |
| Analog 4 (e.g., a 4-(furan-2-yl)-5-bromopyrimidine derivative) | Neisseria gonorrhoeae, Staphylococcus aureus | Significant antibacterial activities | [4] |
Experimental Protocols for Analogous Compounds
Detailed experimental protocols for the synthesis and biological evaluation of the specific target compound are unavailable. However, the general methodologies employed for the synthesis and testing of related 4-aryl-5-bromopyrimidines can be outlined.
General Synthetic Protocol for 4-Aryl-5-Bromopyrimidines via Suzuki Coupling
A general procedure involves dissolving the 5-bromo-4-halopyrimidine and the corresponding arylboronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). A base, such as sodium carbonate, is added, followed by a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)). The reaction mixture is then heated under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the product is extracted, purified by column chromatography, and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: General experimental workflow for the synthesis and biological evaluation of 4-aryl-5-bromopyrimidines.
General Protocol for In Vitro Anticancer Activity (MTT Assay)
Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours). After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated further. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
General Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined by the broth microdilution method. Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the microorganism is added to each well. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
The precise signaling pathways affected by 5-bromopyrimidine derivatives are diverse and depend on the specific substitutions on the pyrimidine ring. For many anticancer 5-bromopyrimidines, a common target is the inhibition of protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. For instance, some analogs have been shown to inhibit Bcr/Abl tyrosine kinase.[1]
References
- 1. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Bromo-4-(2,4-dimethylphenyl)pyrimidine proper disposal procedures
Proper handling and disposal of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine are critical to ensure laboratory safety and environmental protection. As a brominated heterocyclic compound, it falls under the category of halogenated organic waste, which requires specific disposal protocols. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Precautions
Before handling or preparing for disposal, ensure all necessary personal protective equipment (PPE) is in use.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1][2]
-
Ventilation: All handling and disposal preparation steps should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][3][4]
-
Spill Management: In the event of a spill, isolate the area. Collect spilled material using an inert absorbent and place it in a sealed, labeled container for hazardous waste disposal.[5] Do not allow the chemical to enter drains or waterways.[1]
Step-by-Step Disposal Procedures
The correct disposal route for this compound and associated materials depends on its form (solid, liquid solution, or contaminated item).
1. Unused or Waste Solid Chemical:
-
Collection: Carefully transfer the solid chemical waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "Halogenated Organic Solid Waste" and the chemical name "this compound."
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.[6]
2. Solutions Containing the Chemical:
-
Segregation: This is the most critical step. As a brominated compound, any solution containing this chemical must be disposed of in a dedicated "Halogenated Organic Liquid Waste" container.[3][7][8][9] Do not mix with non-halogenated waste streams.
-
Collection: Pour the liquid waste into the appropriate halogenated waste container, using a funnel to prevent spills. Do not overfill the container; it should not be filled beyond 90% of its capacity.[10]
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated, properly ventilated area.[6][10]
3. Contaminated Labware and PPE:
-
Collection: Items such as gloves, weighing paper, pipette tips, and spill cleanup materials that are contaminated with this compound must be considered hazardous solid waste.
-
Disposal: Place these items in a sealed, labeled bag or container designated for solid hazardous waste.
4. Empty Chemical Containers:
-
Decontamination: To be considered non-hazardous, the empty container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1][5]
-
Rinsate Collection: Crucially, the rinsate from each rinse is considered halogenated liquid waste and must be collected and disposed of in the "Halogenated Organic Liquid Waste" container.[8]
-
Final Disposal: Once triple-rinsed and air-dried, obliterate or remove the original label.[5] The clean, defaced container can then be disposed of with regular laboratory glass or plastic waste, according to your institution's policies.
Disposal Data Summary
The following table summarizes the proper disposal streams for different types of waste generated from the use of this compound.
| Waste Type | Description | Required Container | Disposal Stream |
| Solid Chemical | Unused, expired, or waste this compound powder. | Labeled, sealed hazardous waste container. | Halogenated Organic Solid Waste |
| Liquid Solutions | Any solvent containing dissolved this compound. | Labeled, sealed hazardous waste container (plastic-coated glass preferred).[7] | Halogenated Organic Liquid Waste |
| Contaminated Items | Gloves, weighing boats, pipette tips, spill pads, etc. | Sealed plastic bag or container labeled as hazardous waste. | Solid Chemical Waste |
| Container Rinsate | Solvent used to triple-rinse the original chemical container. | Labeled, sealed hazardous waste container. | Halogenated Organic Liquid Waste |
| Empty Container | Original container, after being triple-rinsed and defaced. | Standard lab glass or plastic recycling/waste bin. | Non-Hazardous Lab Waste |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. echemi.com [echemi.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. uakron.edu [uakron.edu]
- 10. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine
This guide provides immediate, essential safety and logistical information for handling 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine. It is intended for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) if available and your institution's safety protocols.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar brominated pyrimidines indicate that this compound should be handled with care. Potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3]
Summary of Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for integrity before use and wash hands after removal. |
| Eyes/Face | Safety goggles and/or face shield | Chemical splash goggles should be worn at all times.[5] A face shield provides additional protection against splashes, especially during bulk handling or reactions.[4] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and spills. |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area, preferably a chemical fume hood.[6] If engineering controls are insufficient to control airborne dust or vapors, a NIOSH-approved respirator with appropriate cartridges should be used.[7] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting.[7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]
-
Clear the work area of any unnecessary equipment or chemicals.
2. Weighing and Dispensing:
-
Handle as a solid to avoid the formation of dust.[6]
-
Use a spatula or other appropriate tool for transferring the solid.
-
If there is a risk of generating dust, consider using a glove bag or a balance enclosure.
3. Dissolving and Reactions:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the process involves heating, use a well-controlled heating mantle and monitor the reaction closely.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[1][6]
4. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Accidental Release:
-
Evacuate the area.
-
Wear appropriate PPE as outlined above.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]
-
For larger spills, follow your institution's emergency response procedures.
Disposal Plan
-
All waste containing this compound should be considered hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the chemical waste through a licensed and approved waste disposal facility, following all local, state, and federal regulations.[1][2] Do not dispose of it down the drain.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. hsa.ie [hsa.ie]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
